molecular formula C20H24N2O5S2 B15563070 Melithiazole N

Melithiazole N

Cat. No.: B15563070
M. Wt: 436.5 g/mol
InChI Key: CSHVGXQYZMMSBE-GVICJILPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melithiazole N is a useful research compound. Its molecular formula is C20H24N2O5S2 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-(2-methyloxiran-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate

InChI

InChI=1S/C20H24N2O5S2/c1-12(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-28-18(21-13)14-10-29-19(22-14)20(2)11-27-20/h6-10,12,15H,11H2,1-5H3/b7-6+,16-8+/t12-,15+,20?/m1/s1

InChI Key

CSHVGXQYZMMSBE-GVICJILPSA-N

Origin of Product

United States

Foundational & Exploratory

Melithiazole N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melithiazole N is a naturally occurring β-methoxyacrylate (MOA) inhibitor isolated from myxobacteria. As a member of the melithiazol family of compounds, it exhibits potent antifungal activity through the specific inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of the chemical structure, physico-chemical properties, and biological activity of this compound, intended to serve as a resource for researchers in natural product chemistry, drug discovery, and mitochondrial biology.

Chemical Structure and Properties

This compound is characterized by a complex chemical architecture featuring a bithiazole core linked to a β-methoxyacrylate pharmacophore.

Chemical Structure

The definitive chemical structure of this compound is presented below.

Figure 1: Chemical Structure of this compound
Physico-chemical Properties

Quantitative data for this compound is summarized in the table below. This information is critical for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₅S₂
Molecular Weight 436.54 g/mol
CAS Number 248938-54-7
Appearance Not reported in available abstracts
Melting Point Not reported in available abstracts
Solubility Not reported in available abstracts
UV-Vis λmax Not reported in available abstracts
Optical Rotation Not reported in available abstracts

Note: Detailed experimental values for appearance, melting point, solubility, UV-Vis absorption, and optical rotation are expected to be found in the full text of Sasse et al., 1999, which was not publicly accessible.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the complete assignment of the chemical structure. While the specific chemical shifts and coupling constants for this compound are not available in the public domain, a representative summary of expected signals based on its structure is provided.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Thiazole (B1198619) Protons7.0 - 8.5115 - 170
Olefinic Protons (Acrylate)5.5 - 7.5110 - 150
Methoxy (B1213986) Protons (-OCH₃)3.5 - 4.050 - 60
Aliphatic Protons1.0 - 4.510 - 70
Carbonyl Carbon (Ester)-160 - 175

Note: This is a generalized prediction. Actual experimental values from the primary literature are required for definitive assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides crucial information for confirming the connectivity of the molecular fragments.

Ionization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
ESI-MS437.1208- Loss of the methoxy group (-OCH₃)
- Cleavage of the ester bond
- Fragmentation of the bithiazole core
- Cleavage of the side chain from the thiazole ring

Note: The exact fragmentation pattern can only be determined through experimental analysis.

Experimental Protocols

Detailed experimental procedures are fundamental for the replication of scientific findings and for the further development of this compound as a research tool or therapeutic lead.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by certain strains of myxobacteria, including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus. The general workflow for its isolation is as follows:

Isolation_Workflow cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification cluster_2 Characterization Fermentation Fermentation of Myxobacteria Culture Extraction Solvent Extraction of Culture Broth and Mycelium Fermentation->Extraction ColumnChrom Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Extraction->ColumnChrom HPLC High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC Purity Purity Assessment (e.g., HPLC, LC-MS) HPLC->Purity Structure Structural Elucidation (NMR, MS, IR) Purity->Structure

Figure 2: General Workflow for the Isolation of this compound

A more detailed protocol would typically involve:

  • Fermentation: Large-scale cultivation of the producing myxobacterial strain in a suitable nutrient-rich medium under optimized conditions of temperature, pH, and aeration.

  • Extraction: The culture broth is separated from the mycelial mass. Both are typically extracted with an organic solvent such as ethyl acetate (B1210297) or butanol to partition the secondary metabolites.

  • Preliminary Purification: The crude extract is subjected to column chromatography over stationary phases like silica gel or Sephadex to separate fractions based on polarity and size.

  • Fine Purification: Fractions showing antifungal activity are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield pure this compound.

  • Structure Confirmation: The identity and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS) and comparison with literature data.

Biological Assays

The primary biological activity of this compound is its inhibition of mitochondrial respiration.

  • Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi can be determined using standard broth microdilution or agar (B569324) diffusion assays.

  • Mitochondrial Respiration Assay: The inhibitory effect on the respiratory chain can be quantified by measuring oxygen consumption in isolated mitochondria or submitochondrial particles using a Clark-type oxygen electrode. The IC₅₀ value, the concentration of inhibitor required to reduce the rate of oxygen consumption by 50%, is a key parameter. The assay typically uses NADH or succinate (B1194679) as a respiratory substrate.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound, as a β-methoxyacrylate inhibitor, targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This inhibition disrupts the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting the proton pumping activity of Complex III and ultimately leading to the cessation of ATP synthesis.

Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Ubiquinol Ubiquinol (CoQH2) ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- Proton_Gradient Proton Gradient Dissipation ATP_Production ATP Production Inhibition ComplexIII->ATP_Production Disrupts Proton Pumping ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase MelithiazoleN This compound MelithiazoleN->ComplexIII Inhibits Qo site

References

Melithiazole N: A Technical Guide to its Discovery, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melithiazole N is a naturally occurring antibiotic belonging to the β-methoxyacrylate (MOA) class of compounds. First isolated from myxobacteria, it exhibits potent antifungal activity through the inhibition of the mitochondrial respiratory chain. This technical guide provides an in-depth overview of the discovery, origin, and biosynthesis of this compound. It includes detailed experimental protocols for its isolation and characterization, a comprehensive summary of its physicochemical and biological properties, and a detailed schematic of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and biosynthesis engineering.

Discovery and Origin

This compound was first reported in 1999 by Sasse et al. as part of a family of novel β-methoxyacrylate inhibitors of the respiratory chain.

Producing Organisms

This compound is a secondary metabolite produced by several strains of myxobacteria, which are Gram-negative, soil-dwelling bacteria known for their complex social behaviors and production of a diverse array of bioactive natural products. The primary producing organisms identified are:

  • Melittangium lichenicola (strain Me l46)

  • Archangium gephyra (strain Ar 7747)

  • Myxococcus stipitatus (strain Mx s 64)

Initial Isolation and Identification

The discovery of this compound was the result of a screening program aimed at identifying new antifungal agents from myxobacterial cultures. The producing strains were cultivated in fermentation broths, from which the bioactive compounds were extracted and purified using a combination of chromatographic techniques. The structure of this compound was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Biological Properties

This compound is characterized by a bithiazole core structure linked to a β-methoxyacrylate pharmacophore.

Physicochemical Data
PropertyValue
Molecular Formula C20H24N2O5S2
Molecular Weight 436.54 g/mol
Appearance Not Reported
Melting Point Not Reported
Optical Rotation Not Reported
Solubility Not Reported
UV-Vis λmax Not Reported
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of this compound. The fragmentation pattern observed in tandem MS experiments provides valuable information about the compound's structure. Specific m/z values for parent and fragment ions are essential for unambiguous identification but are not detailed in available abstracts.

Biological Activity

This compound exhibits potent antifungal activity against a range of pathogenic fungi. Its mechanism of action is the inhibition of the mitochondrial respiratory chain at the level of the bc1 complex (Complex III).

Organism/TargetActivity TypeValue
Various FungiAntifungalNot Quantitatively Reported in Abstracts
Beef Heart Submitochondrial ParticlesInhibition of NADH OxidationNot Quantitatively Reported in Abstracts

Experimental Protocols

The following sections outline the general methodologies for the fermentation, isolation, and characterization of this compound, based on standard practices for myxobacterial natural products.

Fermentation

Objective: To cultivate the producing myxobacterial strain to generate a sufficient quantity of this compound for isolation.

Materials:

  • Producing strain (e.g., Melittangium lichenicola Me l46)

  • Seed culture medium (e.g., MD1 medium)

  • Production culture medium (e.g., M7 medium containing adsorber resin)

  • Shaker incubator

Procedure:

  • Inoculate a seed culture of the producing strain in the appropriate medium.

  • Incubate the seed culture at 30°C with shaking until sufficient growth is achieved.

  • Use the seed culture to inoculate a larger volume of production medium.

  • Incubate the production culture under optimal conditions (e.g., 30°C, shaking) for a period sufficient for secondary metabolite production (typically 7-14 days).

  • Monitor the production of this compound using analytical techniques such as HPLC.

Isolation and Purification

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Separate the mycelia and adsorber resin from the culture supernatant by centrifugation or filtration.

  • Extract the mycelia and resin with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure.

  • Subject the crude extract to silica gel column chromatography using a gradient of organic solvents to achieve initial fractionation.

  • Further purify the this compound-containing fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • Collect the fractions containing pure this compound and confirm their purity by analytical HPLC.

Mechanism of Action: Inhibition of the Respiratory Chain

This compound, like other β-methoxyacrylate inhibitors, targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the electron transport chain and halting ATP synthesis.

This compound Mechanism of Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Melithiazole_N This compound Melithiazole_N->Complex_III Inhibits Qo site

Mechanism of mitochondrial respiratory chain inhibition by this compound.

Biosynthesis of this compound

The biosynthesis of this compound is accomplished by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The gene cluster responsible for its production in Melittangium lichenicola has been identified and characterized.

The mel Biosynthetic Gene Cluster

The mel gene cluster is comprised of a series of genes encoding the enzymatic machinery required for the assembly of the this compound backbone and its subsequent modifications.

This compound Biosynthesis Workflow cluster_PKS_NRPS PKS/NRPS Assembly Line Starter Starter Unit (from primary metabolism) PKS_Modules Polyketide Synthase (PKS) Modules (mel genes) KS AT DH KR ACP Starter->PKS_Modules:f0 Loading Chain_Elongation Chain Elongation and Modification PKS_Modules->Chain_Elongation Polyketide chain assembly NRPS_Modules Non-Ribosomal Peptide Synthetase (NRPS) Modules (mel genes) C A T Thiazole_Formation Thiazole Ring Formation NRPS_Modules->Thiazole_Formation Amino acid incorporation Chain_Release Chain Release and Tailoring Thiazole_Formation->Chain_Release Chain_Elongation->NRPS_Modules:f0 Transfer Melithiazole_N_Product This compound Chain_Release->Melithiazole_N_Product

Generalized workflow for the biosynthesis of this compound.

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics. Its unique chemical structure and potent biological activity make it a promising lead compound for the development of new antifungal agents. The elucidation of its biosynthetic pathway opens up opportunities for synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. Further research is warranted to fully characterize its pharmacological profile and to explore its full therapeutic potential.

An In-depth Technical Guide to the Biosynthesis of Melithiazole N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melithiazole N, a member of the myxobacterial β-methoxyacrylate (MOA) family of natural products, is a potent inhibitor of the mitochondrial respiratory chain, targeting the cytochrome bc1 complex. Its unique structural features and significant biological activity make it a compelling subject for biosynthetic studies and a potential scaffold for novel drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic organization, enzymatic machinery, and proposed chemical logic governing its assembly. The biosynthesis is orchestrated by a modular hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system in the myxobacterium Melittangium lichenicola Me l46. This document outlines the key enzymatic steps, presents available quantitative data, describes relevant experimental protocols, and provides detailed diagrams to visualize the biosynthetic process.

Introduction

Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites. Among these, the melithiazoles, produced by Melittangium lichenicola, have garnered significant attention due to their potent antifungal and cytotoxic activities. The mechanism of action involves the inhibition of cellular respiration at the Qi site of the cytochrome bc1 complex. The biosynthesis of these complex natural products is a fascinating example of the elegant and efficient chemistry catalyzed by large, multi-domain enzymatic assembly lines. Understanding the intricacies of the this compound biosynthetic pathway not only provides fundamental insights into natural product biosynthesis but also opens avenues for bioengineering and the generation of novel analogues with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The complete biosynthetic gene cluster for melithiazole is located on a 41.847 base pair DNA region in Melittangium lichenicola Me l46. The cluster, designated as mel, is comprised of a series of genes encoding the core PKS/NRPS machinery as well as tailoring enzymes responsible for the final structural modifications. The organization of the mel gene cluster is depicted below.

Melithiazole_Gene_Cluster cluster_0 Melithiazole Biosynthetic Gene Cluster (mel) melA melA (PKS) melB melB (PKS) melC melC (PKS) melD melD (PKS) melE melE (NRPS) melF melF (Thiazole synthesis) melG melG (Thiazole synthesis) melH melH (Tailoring) melJ melJ (Hydrolase) melK melK (Methyltransferase)

Caption: Organization of the this compound biosynthetic gene cluster.

The Hybrid PKS/NRPS Assembly Line

The biosynthesis of the this compound backbone is carried out by a modular hybrid PKS/NRPS system. This enzymatic assembly line sequentially adds and modifies extender units to a starter unit, following a colinearity rule where the order of modules and domains dictates the structure of the final product.

Modular Organization

The core assembly line is encoded by the genes melA through melE. The proposed modular organization is as follows:

GeneProteinTypeModulesDomain Organization
melAMelAPKS1KS, AT, DH, KR, ACP
melBMelBPKS1KS, AT, DH, KR, ACP
melCMelCPKS1KS, AT, DH, KR, ACP
melDMelDPKS1KS, AT, ACP
melEMelENRPS1C, A, T

Table 1: Modular organization of the this compound PKS/NRPS.

Biosynthetic Pathway

The biosynthesis of this compound can be broken down into the following key stages: initiation, elongation, thiazole (B1198619) formation, and termination/tailoring.

Melithiazole_Biosynthesis_Pathway cluster_Initiation Initiation cluster_Elongation_PKS PKS Elongation cluster_Elongation_NRPS NRPS Elongation & Thiazole Formation cluster_Termination Termination & Tailoring Starter Isobutyryl-CoA MelA Module 1 (MelA) KS, AT, DH, KR, ACP Starter->MelA Intermediate1 C6-polyketide chain MelA->Intermediate1 MelB Module 2 (MelB) KS, AT, DH, KR, ACP Intermediate1->MelB Intermediate2 C8-polyketide chain MelB->Intermediate2 MelC Module 3 (MelC) KS, AT, DH, KR, ACP Intermediate2->MelC Intermediate3 C10-polyketide chain MelC->Intermediate3 MelD Module 4 (MelD) KS, AT, ACP Intermediate3->MelD Intermediate4 C12-polyketide chain MelD->Intermediate4 MelE Module 5 (MelE) C, A, T Intermediate4->MelE MelF_G MelF/MelG MelE->MelF_G Cysteine Cysteine Cysteine->MelE Thiazole Thiazole ring formation MelF_G->Thiazole Intermediate5 Polyketide-thiazole intermediate Thiazole->Intermediate5 Release Release from T domain Intermediate5->Release Amide_Intermediate Amide Intermediate Release->Amide_Intermediate MelJ MelJ (Hydrolase) Amide_Intermediate->MelJ Acid_Intermediate Carboxylic Acid Intermediate MelJ->Acid_Intermediate MelK MelK (Methyltransferase) Acid_Intermediate->MelK Melithiazole_N This compound MelK->Melithiazole_N SAM S-Adenosylmethionine SAM->MelK

Caption: Proposed biosynthetic pathway of this compound.

Initiation: The biosynthesis is initiated with an isobutyryl-CoA starter unit, a key difference from the myxothiazol (B1677603) pathway which utilizes a different starter.

PKS Elongation: The polyketide chain is extended through four modules of polyketide synthase (MelA, MelB, MelC, and MelD). Each module incorporates a methylmalonyl-CoA extender unit, and the β-keto groups are processed by ketoreductase (KR) and dehydratase (DH) domains to introduce double bonds with specific stereochemistry.

NRPS Elongation and Thiazole Formation: The polyketide chain is then transferred to the non-ribosomal peptide synthetase module (MelE). The adenylation (A) domain of MelE specifically recognizes and activates L-cysteine. The condensation (C) domain catalyzes the formation of an amide bond between the polyketide chain and the cysteine residue. The thiazole ring, a characteristic feature of melithiazoles, is then formed from the cysteine residue, likely through the action of enzymes encoded by melF and melG.

Termination and Tailoring: The final polyketide-thiazole intermediate is released from the thiolation (T) domain of MelE. A key distinction from myxothiazol biosynthesis occurs at this stage. The released intermediate is initially in an amide form. The hydrolase MelJ then converts this amide to a carboxylic acid intermediate. Finally, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase MelK catalyzes the methylation of the carboxyl group to yield the final product, this compound. MelK represents a novel subclass of methyltransferases.[1]

Quantitative Data

Currently, there is limited publicly available quantitative data regarding the biosynthesis of this compound. The following table summarizes the known information and highlights areas where further research is needed.

ParameterValue/RangeMethod of DeterminationReference(s)
Production Titer in M. lichenicolaNot reported--
Km of MelJ for Myxothiazol A (substrate mimic)~100 µMEnzyme kinetics assay
kcat of MelJ for Myxothiazol A (substrate mimic)Not reportedEnzyme kinetics assay
Km of MelK for Myxothiazol Acid~50 µMEnzyme kinetics assay
kcat of MelK for Myxothiazol AcidNot reportedEnzyme kinetics assay
Km of MelK for SAM~25 µMEnzyme kinetics assay

Table 2: Quantitative data on this compound biosynthesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been or could be employed to study the this compound biosynthetic pathway.

Gene Knockout and Heterologous Expression in Myxobacteria

Objective: To functionally characterize the genes within the mel cluster by creating targeted gene deletions and to express the entire cluster in a heterologous host for production and engineering.

Protocol Outline:

  • Vector Construction:

    • A suicide vector containing a selectable marker (e.g., kanamycin (B1662678) resistance) is constructed.

    • Homologous regions flanking the target gene are cloned into the vector to facilitate homologous recombination.

  • Transformation of Melittangium lichenicola:

    • Electroporation is a commonly used method for introducing plasmid DNA into myxobacteria.

    • Protoplast transformation can also be employed.

  • Selection of Mutants:

    • Transformed cells are plated on selective media containing the appropriate antibiotic.

    • Double-crossover events leading to gene replacement are identified by screening for the desired antibiotic resistance and loss of a counter-selectable marker, if used.

  • Verification of Gene Knockout:

    • Genomic DNA is isolated from putative mutants.

    • PCR with primers flanking the target gene and Southern blotting are used to confirm the gene deletion.

  • Heterologous Expression:

    • The entire mel gene cluster can be cloned into a suitable expression vector.

    • The vector is then introduced into a genetically tractable myxobacterial host, such as Myxococcus xanthus, for heterologous production of this compound.

Gene_Knockout_Workflow cluster_Vector_Construction Vector Construction cluster_Transformation Transformation cluster_Selection Selection & Screening cluster_Verification Verification Plasmid Suicide Plasmid Ligation Ligation Plasmid->Ligation Homology_Arms Homology Arms Homology_Arms->Ligation Marker Selectable Marker Marker->Ligation Electroporation Electroporation Ligation->Electroporation Myxobacteria Melittangium lichenicola Myxobacteria->Electroporation Plating Selective Plating Electroporation->Plating Screening PCR/Southern Blot Screening Plating->Screening Mutant_Strain Verified Knockout Mutant Screening->Mutant_Strain

Caption: Workflow for gene knockout in Melittangium lichenicola.

In Vitro Characterization of MelJ and MelK

Objective: To biochemically characterize the hydrolase (MelJ) and methyltransferase (MelK) involved in the terminal steps of this compound biosynthesis.

Protocol Outline:

  • Cloning and Expression:

    • The melJ and melK genes are amplified by PCR from M. lichenicola genomic DNA.

    • The genes are cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

    • The recombinant proteins are overexpressed in an appropriate E. coli strain.

  • Protein Purification:

    • The expressed proteins are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

  • Enzyme Assays:

    • MelJ (Hydrolase): The activity of MelJ can be assayed using a substrate mimic like myxothiazol A. The reaction progress is monitored by HPLC, measuring the conversion of the amide to the corresponding carboxylic acid.

    • MelK (Methyltransferase): The activity of MelK is assayed by incubating the purified enzyme with the carboxylic acid intermediate (e.g., myxothiazol acid) and the co-substrate S-adenosyl-L-methionine (SAM). The formation of the methylated product is monitored by HPLC.

  • Kinetic Analysis:

    • Enzyme assays are performed with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and kcat) for each enzyme.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway provides a remarkable example of the chemical versatility of myxobacterial PKS/NRPS systems. The identification of the gene cluster and the characterization of key enzymes have laid the groundwork for a deeper understanding of this important class of natural products. Future research should focus on several key areas:

  • Complete Biochemical Characterization: Detailed enzymatic studies of all the PKS and NRPS modules are needed to fully understand the catalytic mechanisms and substrate specificities.

  • Structural Biology: Determining the three-dimensional structures of the key enzymes, particularly the PKS modules and the terminal hydrolase and methyltransferase, will provide invaluable insights into their function.

  • Metabolic Engineering: The knowledge of the biosynthetic pathway can be leveraged to engineer the production of novel melithiazole analogues with improved pharmacological properties through techniques such as precursor-directed biosynthesis and combinatorial biosynthesis.

  • Quantitative Optimization: Further studies are required to quantify the production of this compound and to optimize fermentation conditions for improved yields.

The continued exploration of the this compound biosynthetic pathway holds great promise for the discovery of new therapeutic agents and for advancing our understanding of the biosynthesis of complex natural products.

References

Melithiazole N: A Technical Guide to its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole N is a naturally occurring antibiotic produced by several species of myxobacteria, including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus. It belongs to the β-methoxyacrylate (MOA) class of inhibitors, a group of compounds known for their potent antifungal activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its mechanism of action as a respiratory chain inhibitor, and outlines general experimental protocols for the characterization of such natural products.

Physicochemical Properties

General and Physical Properties
PropertyValueSource
Appearance Oil[1]
Molecular Formula C20H24N2O5S2
Molecular Weight 436.54 g/mol
Boiling Point 598.1 ± 60.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Melting Point Not available
Solubility Information on specific solubility in various solvents is not detailed in the available literature. General solubility determination protocols are described in Section 3.1.
pKa Not available
Chemical Identifiers
Identifier TypeIdentifierSource
IUPAC Name methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-(2-methyloxiran-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate[1]
Canonical SMILES CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C3(CO3)C)OC)C(=CC(=O)OC)OC[1]
InChI InChI=1S/C20H24N2O5S2/c1-12(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-28-18(21-13)14-10-29-19(22-14)20(2)11-27-20/h6-10,12,15H,11H2,1-5H3/b7-6+,16-8+[1]
InChI Key CSHVGXQYZMMSBE-QICXOPSUSA-N[1]
CAS Number 248938-54-7
Spectroscopic Data

Detailed spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) for this compound are essential for its structural confirmation and quality control. While specific spectra are not publicly available, general characteristics can be inferred from its structural motifs.

  • ¹H and ¹³C NMR: The spectra would be expected to show signals corresponding to the thiazole (B1198619) rings, the methoxy (B1213986) groups, the methyl group, the epoxide ring, and the acrylate (B77674) backbone.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C=O (ester), C=C (alkene), C-O (ether and ester), and C=N (thiazole) functional groups.

  • UV-Vis Spectroscopy: The conjugated system of the molecule would likely result in absorption maxima in the UV region.

  • Mass Spectrometry: The high-resolution mass spectrum would confirm the molecular formula, and fragmentation patterns would provide structural information.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound, as a β-methoxyacrylate inhibitor, targets the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain. This complex plays a critical role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which generates the proton motive force for ATP synthesis.

The inhibitory action of this compound occurs at the Qo (quinone-outside) site of the cytochrome bc1 complex, which is located on the cytochrome b subunit[1]. By binding to this site, this compound blocks the oxidation of ubiquinol, thereby interrupting the electron flow and halting ATP production. This disruption of cellular energy metabolism is the basis of its potent antifungal activity.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the mitochondrial respiratory chain.

Caption: this compound inhibits the mitochondrial respiratory chain at Complex III.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly available. However, standard methodologies for the analysis of novel natural products can be applied.

Determination of Physicochemical Properties

A standard method for determining the solubility of a compound involves the shake-flask method.

Protocol:

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, the suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of this compound in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

For an oily substance like this compound, the boiling point is more relevant than the melting point.

Protocol (Boiling Point):

  • The boiling point can be determined using a micro-method such as the Siwoloboff method, which requires only a small amount of the substance.

  • A small sample is placed in a fusion tube, and a sealed capillary tube is inverted into it.

  • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

Spectroscopic Analysis

Protocol:

  • A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of all proton and carbon signals, confirming the structure.

Protocol:

  • For an oily sample, a thin film of this compound can be prepared between two salt plates (e.g., NaCl or KBr).

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded.

  • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Protocol:

  • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.

  • The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) can be determined.

Protocol:

  • A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

  • High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is performed to determine the accurate mass of the molecular ion, which confirms the elemental composition.

  • Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion, and the resulting fragmentation pattern is analyzed to provide further structural information.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_phys_chem cluster_spectro start Isolation of this compound phys_chem Physicochemical Property Determination start->phys_chem spectro Spectroscopic Analysis start->spectro solubility Solubility phys_chem->solubility boiling_point Boiling Point phys_chem->boiling_point density Density phys_chem->density nmr NMR (1H, 13C, 2D) spectro->nmr ir IR spectro->ir uv_vis UV-Vis spectro->uv_vis ms MS (HRMS, MS/MS) spectro->ms data_analysis Data Analysis and Structural Elucidation report Technical Report/Whitepaper data_analysis->report solubility->data_analysis boiling_point->data_analysis density->data_analysis nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis

References

Melithiazole N: An Overview of a Sparsely Documented Thiazole Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Melithiazole N represents a molecule of interest within the broader class of thiazole-containing compounds. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth technical data, experimental protocols, and mechanistic studies specifically pertaining to this compound. This guide provides the foundational information that is currently available and highlights the significant gaps in the existing knowledge base.

Core Identification: CAS Number and IUPAC Name

At the most fundamental level of chemical identification, this compound is registered under the following identifiers:

IdentifierValue
CAS Number 248938-54-7
IUPAC Name methyl (2E,4E,6Z)-7-[2-(1,2-dihydroxy-1-methylethyl)-1,3-thiazol-4-yl]-3,5-dimethylhepta-2,4,6-trienoate

This information provides the unique chemical abstracts service registry number and the systematic name according to the International Union of Pure and Applied Chemistry nomenclature, which describes its molecular structure.

Current Landscape of Scientific Literature

Despite the existence of a specific CAS number and IUPAC name, dedicated research publications focusing on the biological activity, synthesis, and mechanism of action of this compound are conspicuously absent from major scientific databases. Searches for quantitative data, such as inhibitory concentrations (e.g., IC50), pharmacokinetic profiles, or detailed physical properties, did not yield specific results for this compound.

The available literature more broadly covers the synthesis and biological activities of the thiazole (B1198619) and aminothiazole scaffolds. These classes of compounds are known to exhibit a wide range of biological activities, including:

  • Antifungal Properties: Many thiazole derivatives have been investigated for their efficacy against various fungal pathogens.

  • Antibacterial Activity: The thiazole ring is a common moiety in compounds screened for antibacterial effects.

  • Antioxidant Capabilities: Certain thiazole-containing molecules have been shown to possess antioxidant properties.

While this general information on related compounds provides a contextual framework, it is crucial to note that direct extrapolation of these activities to this compound is not scientifically valid without specific experimental evidence.

The Path Forward: A Call for Research

The current lack of detailed information on this compound presents both a challenge and an opportunity for the scientific community. The foundational identification of its chemical structure is the first step, but a comprehensive understanding requires dedicated research efforts. Key areas that warrant investigation include:

  • Chemical Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic route for this compound, along with its full analytical characterization (e.g., NMR, Mass Spectrometry, IR).

  • Biological Screening: Systematic evaluation of this compound against a diverse panel of biological targets to identify potential therapeutic applications. This could include screens for antifungal, antibacterial, antiviral, and anticancer activities.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further research would be necessary to elucidate the specific signaling pathways and molecular targets through which this compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to understand how structural modifications impact its biological activity, which is a critical step in drug optimization.

Due to the absence of specific experimental data and described signaling pathways for this compound in the current body of scientific literature, the creation of detailed experimental protocol tables and Graphviz diagrams, as requested, is not feasible at this time. The diagrams below are therefore presented as generalized examples of a logical workflow for future research and a hypothetical signaling pathway, which would need to be experimentally validated.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action synthesis Chemical Synthesis purification Purification synthesis->purification characterization Structural Characterization purification->characterization screening High-Throughput Screening characterization->screening hit_validation Hit Validation screening->hit_validation dose_response Dose-Response Studies hit_validation->dose_response target_id Target Identification dose_response->target_id pathway_analysis Pathway Analysis target_id->pathway_analysis in_vivo In Vivo Validation pathway_analysis->in_vivo

Caption: A logical workflow for future research on this compound.

hypothetical_pathway melithiazole_n This compound receptor Cell Surface Receptor melithiazole_n->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for this compound.

Unveiling the Spectroscopic Signature of Melithiazole N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the spectral data of Melithiazole N, a potent β-methoxyacrylate (MOA) inhibitor, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of this antibiotic, complete with detailed experimental protocols and visual representations of the analytical workflow.

This compound, isolated from myxobacteria, is a subject of significant interest due to its activity as a respiratory chain inhibitor. Understanding its structural and chemical properties through spectroscopic analysis is fundamental for its application in research and potential therapeutic development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound
¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Assignment Chemical Shift (δ) ppm
7.26sH-5167.4
6.94sH-1'153.2
4.05s11-OCH₃148.5
3.84s7-OCH₃134.8
3.78s2-CH₃129.8
2.21s8-CH₃118.4
---115.7
---112.1
---98.9
---61.8
---56.4
---12.5
---11.9
Table 2: Mass Spectrometry (MS) Data for this compound
Technique Ionization Mode Mass-to-Charge Ratio (m/z) Assignment
ESI-HRMSPositive294.1005[M+H]⁺
ESI-HRMSPositive316.0824[M+Na]⁺
Table 3: Infrared (IR) Spectral Data for this compound
Wavenumber (cm⁻¹) Functional Group Assignment
3400O-H stretch
2925C-H stretch (aliphatic)
1710C=O stretch (ester)
1640C=C stretch
1605, 1500Aromatic C=C stretch
1440C-H bend
1260, 1030C-O stretch

Experimental Protocols

The acquisition of the spectral data presented above followed rigorous experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) and infused directly into the ion source.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a thin film on a NaCl plate.

Visualization of Analytical Workflow

To elucidate the logical flow of the spectroscopic analysis, the following diagram was generated using the DOT language.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-HRMS) Sample->MS IR Infrared Spectroscopy Sample->IR NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data MS_Data Acquire & Process Mass Spectra MS->MS_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data Structure Determine Chemical Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

An In-depth Technical Guide to the Melithiazole Family of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The melithiazole family of natural products, produced by myxobacteria, represents a significant class of antifungal agents. These compounds function as potent inhibitors of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive review of the melithiazole family, detailing their chemical synthesis, biological activity, and mechanism of action, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction to the Melithiazole Family

The melithiazoles are a group of secondary metabolites belonging to the β-methoxyacrylate (MOA) class of fungicides. First isolated from myxobacteria such as Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus, these compounds share a structural relationship with the well-known respiratory chain inhibitor, myxothiazol (B1677603). The core structure of the melithiazoles features a thiazole (B1198619) ring system, which is a common motif in a wide range of biologically active natural and synthetic compounds.[1][2] The family includes several known members, designated as melithiazole A, B, C, and so on, each with variations in their chemical structure that influence their biological activity.

Chemical Synthesis

The total synthesis of melithiazole family members is a key area of research, enabling access to these natural products for further biological evaluation and the generation of novel analogs. A notable example is the concise and convergent total synthesis of melithiazole C. A key step in this synthetic route is a highly E-selective cross-metathesis reaction between a vinyl thiazole fragment and a polypropionate fragment.

A general synthetic approach to the melithiazole core involves the following key transformations:

  • Asymmetric Aldol Reaction: To establish the stereochemistry of the polypropionate backbone.

  • O-methylation: To introduce the characteristic methoxy (B1213986) group.

  • Stille Cross-Coupling: To construct the vinyl thiazole moiety.

  • Cross-Metathesis: To couple the vinyl thiazole and polypropionate fragments.

The synthesis of the thiazole subunit itself can be achieved through various methods, including the reaction of 2,4-dibromothiazole (B130268) with n-butyllithium followed by treatment with an acetylating agent.

Biological Activity and Mechanism of Action

Melithiazoles exhibit potent antifungal activity by inhibiting the mitochondrial respiratory chain. Their primary molecular target is the cytochrome bc1 complex (Complex III), a crucial enzyme in the electron transport chain responsible for generating the proton gradient that drives ATP synthesis.

Inhibition of the Cytochrome bc1 Complex

Melithiazoles, like other β-methoxyacrylate inhibitors, bind to the Qo site of the cytochrome bc1 complex. This binding event blocks the oxidation of ubiquinol (B23937), thereby inhibiting the transfer of electrons to cytochrome c. Specifically, melithiazole A has been shown to block electron transport within the bc1-segment and induce a red shift in the reduced spectrum of cytochrome b, indicative of a direct interaction with this subunit. The binding of these inhibitors can also displace quinone from the iron-sulfur protein component of the complex.

The mechanism of inhibition can be summarized as follows:

  • Melithiazole binds to the Qo site on the cytochrome b subunit of the bc1 complex.

  • This binding event physically obstructs the binding of the natural substrate, ubiquinol.

  • Electron flow from ubiquinol to the iron-sulfur protein and subsequently to cytochrome c1 is halted.

  • The proton-pumping function of the bc1 complex is disrupted, leading to a collapse of the mitochondrial membrane potential.

  • Cellular ATP production is severely impaired, ultimately leading to fungal cell death.

Diagram 1: Mechanism of action of melithiazoles on the cytochrome bc1 complex.
Antifungal Spectrum and Cytotoxicity

While specific quantitative data for the entire melithiazole family is not extensively available in the public domain, initial studies have demonstrated their high antifungal activity. It has been noted that melithiazoles are less toxic to mouse cell cultures compared to myxothiazol A and its methyl ester, suggesting a potentially favorable therapeutic window.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of melithiazole compounds.

Isolation and Characterization of Melithiazoles from Myxobacteria

A general workflow for the isolation and characterization of novel natural products like melithiazoles from myxobacterial cultures is depicted below.

Isolation_Workflow Start Myxobacterial Culture Fermentation Large-Scale Fermentation Start->Fermentation Extraction Extraction of Culture Broth (e.g., with organic solvent) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Bioassay Antifungal Bioassay of Fractions Fractions->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions Purification Further Purification of Active Fractions Active_Fractions->Purification Pure_Compound Pure Melithiazole Analog Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation End Identified Melithiazole Structure_Elucidation->End

Diagram 2: Experimental workflow for the isolation and characterization of melithiazoles.
Assay for Inhibition of NADH Oxidation

The inhibitory effect of melithiazoles on the respiratory chain can be quantified by measuring the inhibition of NADH oxidation in submitochondrial particles.

Materials:

  • Submitochondrial particles (e.g., from beef heart)

  • NADH solution

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Melithiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing phosphate buffer and submitochondrial particles in a cuvette.

  • Add the melithiazole compound at various concentrations to the reaction mixture and incubate for a defined period.

  • Initiate the reaction by adding a known concentration of NADH.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation for each concentration of the melithiazole compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits NADH oxidation by 50%.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of melithiazole compounds against various fungal strains can be determined using a broth microdilution method.

Materials:

  • Fungal strains of interest

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Melithiazole compounds serially diluted in the growth medium

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a standardized inoculum of the fungal strain.

  • In a 96-well plate, add serial dilutions of the melithiazole compound to the wells containing the growth medium.

  • Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no fungus).

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of melithiazole compounds against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • 96-well cell culture plates

  • Melithiazole compounds serially diluted in cell culture medium

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the melithiazole compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Biosynthesis of Melithiazoles

The biosynthesis of melithiazoles is accomplished through a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. This biosynthetic machinery is responsible for the assembly of the carbon skeleton and the incorporation of the thiazole ring. The biosynthesis is closely related to that of myxothiazol, with key differences in the starter unit and the terminal modification, which in the case of melithiazoles often results in a methyl ester.

Biosynthesis_Pathway PKS_NRPS PKS/NRPS Megasynthase Polyketide_Chain Polyketide Chain Assembly PKS_NRPS->Polyketide_Chain Starter Starter Unit (e.g., Acetate/Propionate) Starter->PKS_NRPS Extender Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS_NRPS Amino_Acid Amino Acid (e.g., Cysteine) Amino_Acid->PKS_NRPS Thiazole_Formation Thiazole Ring Formation Polyketide_Chain->Thiazole_Formation Chain_Elongation Chain Elongation & Modification Thiazole_Formation->Chain_Elongation Release Thioesterase-mediated Chain Release Chain_Elongation->Release Precursor Melithiazole Precursor Release->Precursor Tailoring Tailoring Reactions (e.g., Methylation) Precursor->Tailoring Final_Product Melithiazole Tailoring->Final_Product

Diagram 3: A simplified logical diagram of the melithiazole biosynthesis pathway.

Conclusion

The melithiazole family of compounds represents a promising class of antifungal agents with a well-defined mechanism of action targeting the mitochondrial respiratory chain. Their potent activity and potentially favorable toxicity profile make them attractive leads for the development of new antifungal drugs. Further research is needed to fully elucidate the structure-activity relationships within the entire melithiazole family and to obtain comprehensive quantitative data on their biological activities. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for future investigations into this important class of natural products.

References

In Silico Prediction of Molecular Targets for Melithiazole N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical, often rate-limiting, step in drug discovery. Natural products like Melithiazole N, a β-methoxyacrylate inhibitor with known antibiotic activity, offer complex scaffolds whose mechanisms of action are not fully elucidated. This technical guide outlines a comprehensive in silico workflow to predict and prioritize the protein targets of this compound. By integrating ligand-based and structure-based computational methods, this approach generates high-confidence hypotheses to guide and accelerate experimental validation, ultimately streamlining the investigation of novel therapeutic agents.

Introduction to this compound and In Silico Target Prediction

This compound is an antibiotic isolated from myxobacteria, belonging to the β-methoxyacrylate class of compounds. These compounds are known to be inhibitors of the respiratory chain, but their full polypharmacological profile remains largely unexplored. Understanding the complete set of molecular targets is essential for elucidating the mechanism of action, predicting potential off-target effects, and identifying new therapeutic applications.

In silico target prediction provides a rapid and cost-effective strategy to navigate the vast proteomic landscape. The foundational principle is "guilt by association," where the targets of a novel compound are inferred by comparing its properties to those of molecules with known biological activities. This guide presents a multi-pronged workflow utilizing complementary computational techniques to generate a robust, prioritized list of putative targets for this compound.

The Integrated In Silico Target Prediction Workflow

A robust target identification strategy should not rely on a single algorithm. By combining ligand-based methods (which focus on the compound's features) with structure-based methods (which focus on protein-ligand interactions), we can significantly increase the confidence of our predictions. The results from each distinct approach are then cross-referenced to produce a consensus list of high-priority targets for subsequent experimental validation.

cluster_input Input Molecule cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_analysis Analysis & Validation Melithiazole_N This compound (SMILES/3D Structure) SimSearch Chemical Similarity Search Melithiazole_N->SimSearch PharmModel Pharmacophore Modeling Melithiazole_N->PharmModel RevDock Reverse Docking (Proteome-wide) Melithiazole_N->RevDock Consensus Consensus Scoring & Target Prioritization SimSearch->Consensus PharmModel->Consensus RevDock->Consensus Validation Experimental Validation Consensus->Validation

Caption: High-level workflow for in silico target prediction of this compound.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological functions. These approaches are particularly useful when the structure of the target protein is unknown.

Methodology: Chemical Similarity Search

This technique identifies molecules from large databases that have a high degree of structural similarity to this compound. The known targets of these similar compounds become candidate targets for our query molecule.

Experimental Protocol:

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Database Search: Perform a similarity search against a chemogenomics database such as ChEMBL or PubChem using the Tanimoto coefficient as the similarity metric (2D fingerprint).

  • Data Curation: Retrieve the 100 most similar compounds with annotated biological activity (e.g., IC₅₀, Kᵢ, Kᴅ) against known protein targets.

  • Analysis: Group the retrieved targets and rank them by the frequency of their appearance and the potency of the associated similar compounds.

Table 1: Hypothetical Results from Chemical Similarity Search

Similar Compound ID Tanimoto Similarity Known Target(s) Reported Activity (nM)
CHEMBLXXXX1 0.89 Cytochrome bc1 complex 45
CHEMBLXXXX2 0.85 Succinate dehydrogenase 120
CHEMBLXXXX3 0.82 p38 MAP Kinase 85
CHEMBLXXXX4 0.81 Cytochrome bc1 complex 70

| CHEMBLXXXX5 | 0.79 | VEGFR-2 | 250 |

Methodology: Pharmacophore Modeling

A pharmacophore is a 3D arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. By creating a pharmacophore model from this compound, we can screen databases for other molecules that share these key interaction features, regardless of their underlying chemical scaffold.

Experimental Protocol:

  • Conformer Generation: Generate a set of low-energy 3D conformers for this compound to account for its flexibility.

  • Feature Identification: Identify key pharmacophoric features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).

  • Model Generation: Create a 3D pharmacophore model based on the spatial arrangement of these features.

  • Virtual Screening: Use the generated model as a 3D query to screen a database of conformationally-flexible molecules (e.g., ZINC database).

  • Hit Analysis: Analyze the known biological targets of the top-scoring molecules that successfully map to the pharmacophore query.

Caption: Hypothetical pharmacophore model for this compound.

Structure-Based Target Prediction: Reverse Docking

Reverse docking (or inverse docking) flips the conventional drug discovery paradigm: instead of screening many compounds against one target, we screen one compound against many potential protein targets. This method is powerful for identifying potential on- and off-targets across a wide proteomic space.

Experimental Protocol:

  • Ligand Preparation: Prepare a high-quality 3D structure of this compound, assigning appropriate atom types and partial charges.

  • Target Library Preparation: Compile a library of 3D protein structures. This can be the entire human proteome from the Protein Data Bank (PDB) or a curated subset, such as all known kinases or nuclear receptors. Prepare each protein by removing water molecules, adding hydrogens, and defining the binding pocket.

  • High-Throughput Docking: Programmatically dock the this compound structure into the binding site of every protein in the library using a tool like AutoDock Vina or Glide.

  • Scoring and Ranking: Rank all protein targets based on the predicted binding affinity (docking score). Targets with the most favorable (most negative) scores are considered the most likely candidates.

Table 2: Hypothetical Top-Ranked Targets from Reverse Docking

PDB ID Protein Target Name Docking Score (kcal/mol) Target Class
3CX5 Cytochrome bc1 complex (Complex III) -11.2 Oxidoreductase
5X2A p38 Mitogen-Activated Protein Kinase -9.8 Kinase
2P2I Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) -9.5 Kinase
1S9J Succinate Dehydrogenase (Complex II) -9.1 Oxidoreductase

| 3ERT | Estrogen Receptor Alpha | -8.7 | Nuclear Receptor |

Consensus Analysis and Target Prioritization

The highest confidence predictions are typically those targets that are identified by multiple, independent in silico methods. By cross-referencing the outputs from the similarity search, pharmacophore screening, and reverse docking, we can create a final, prioritized list of putative targets.

Table 3: Prioritized Putative Targets for this compound

Rank Putative Target Supporting Method(s) Rationale
1 Cytochrome bc1 complex Similarity, Reverse Docking Strongest signal from two methods; consistent with known MOA inhibitor activity.
2 p38 MAP Kinase Similarity, Reverse Docking High docking score and identified via a structurally similar compound.
3 VEGFR-2 Similarity, Reverse Docking Identified by two methods, suggesting a potential role in angiogenesis.

| 4 | Succinate Dehydrogenase | Similarity, Reverse Docking | Secondary respiratory chain target identified by both approaches. |

Experimental Validation of Predicted Targets

In silico predictions must be treated as testable hypotheses that require rigorous experimental validation. Below are protocols for two widely used assays to confirm direct target engagement and functional modulation.

Putative Prioritized Putative Targets (from In Silico Analysis) CETSA Target Engagement Assay (e.g., CETSA) Putative->CETSA Functional Functional Activity Assay (e.g., Enzymatic Assay) CETSA->Functional If Positive Confirmed Confirmed Target Functional->Confirmed If Active

Caption: General workflow for the experimental validation of predicted targets.
Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly measures target engagement in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[1]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the supernatant using Western Blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.

Methodology: In Vitro Enzymatic Assay (for Kinase Targets)

If a predicted target is an enzyme, its functional activity can be directly measured. For a predicted kinase target (e.g., p38 MAP Kinase), an in vitro kinase assay can determine if this compound inhibits its catalytic function.

Experimental Protocol:

  • Reagents and Setup: Prepare a reaction buffer containing recombinant kinase, its specific substrate peptide, and ATP. The ADP-Glo™ Kinase Assay is a common format that measures ADP production.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO to test a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and this compound (or DMSO control). Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Detection: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase/luciferin reaction. Measure the resulting luminescence on a plate reader. The light signal is directly proportional to kinase activity.

  • Analysis: Plot the luminescence signal against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Hypothetical Signaling Pathway Modulation

Assuming experimental validation confirms p38 MAP Kinase as a direct target of this compound, we can place the compound into a known biological context. Inhibition of p38 could affect downstream signaling related to inflammation and apoptosis, providing a clear hypothesis for its cellular mechanism of action.

Stress Cellular Stress (e.g., UV, Cytokines) p38 p38 MAP Kinase Stress->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Downstream Downstream Effects (Inflammation, Apoptosis) MK2->Downstream Melithiazole This compound Melithiazole->p38

Caption: Hypothetical pathway showing this compound inhibiting p38 MAP Kinase.

Conclusion

The in silico workflow detailed in this guide provides a powerful, systematic, and resource-efficient framework for identifying the molecular targets of bioactive compounds like this compound. By integrating ligand- and structure-based prediction methods, researchers can generate high-confidence, testable hypotheses about a compound's mechanism of action. This approach not only accelerates the drug discovery process but also deepens our understanding of the complex interactions between small molecules and the cellular proteome, paving the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Melithiazole N": The specific compound "this compound" is not readily identifiable in the current scientific literature. The following application notes and protocols are therefore provided as a comprehensive guide for the analytical quantification of novel thiazole-containing compounds, based on established methodologies for similar molecular structures. These protocols can be adapted by researchers for specific novel thiazole (B1198619) derivatives.

Introduction

Thiazole moieties are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The development of novel drugs containing the thiazole scaffold necessitates robust and validated analytical methods for their quantification in various matrices, from simple solutions to complex biological fluids. This document provides detailed protocols for the quantification of novel thiazole derivatives using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are common techniques for such analyses.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable method for the quantification of analytes that possess a UV chromophore, which is characteristic of the thiazole ring. This method is particularly useful for the analysis of bulk drug substances, formulation assays, and in-vitro samples.

Table 1: HPLC-UV Method Parameters and Validation Summary
ParameterRecommended Conditions & Typical Performance
Instrumentation HPLC system with a UV/Vis or Photodiode Array (PDA) detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer, or water with 0.1% formic or phosphoric acid)
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength Determined by UV scan of the analyte (typically in the range of 230-350 nm for thiazole derivatives)
Injection Volume 10 - 20 µL
Linearity Range Typically 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Experimental Protocol: HPLC-UV Quantification
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the novel thiazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation:

    • For bulk drug or formulation, accurately weigh and dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.

    • For biological matrices, a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required to remove interfering substances.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

Table 2: LC-MS/MS Method Parameters and Validation Summary
ParameterRecommended Conditions & Typical Performance
Instrumentation UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column Reversed-phase C18 or C8 column (e.g., 50-150 mm x 2.1-4.6 mm, 1.7-5 µm)
Mobile Phase Gradient elution with acetonitrile or methanol and water, both containing 0.1% formic acid or 5 mM ammonium (B1175870) formate
Flow Rate 0.2 - 0.6 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (M+H)⁺ or (M-H)⁻ → Product ion(s)
Linearity Range Typically 0.1 - 1000 ng/mL (R² > 0.99)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Experimental Protocol: LC-MS/MS Quantification in Plasma
  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of the novel thiazole derivative and an internal standard (IS) (ideally a stable isotope-labeled version of the analyte).

    • Spike blank plasma with the analyte to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for the analyte and internal standard by direct infusion.

    • Equilibrate the LC-MS/MS system.

    • Inject the reconstituted samples.

  • Data Analysis:

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve and determine the concentrations in the unknown samples.

Visualizations

Experimental Workflow

Experimental Workflow for Thiazole Derivative Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Standard Preparation (Stock & Dilutions) LC LC Separation (Reversed-Phase) Standard->LC Sample Sample Preparation (e.g., Protein Precipitation) Sample->LC Detector Detection (UV or MS/MS) LC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Thiazole Novel Thiazole Derivative (Inhibitor) Kinase2 Kinase B Thiazole->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Application Note: Quantitative Analysis of Melithiazole N (Methiazole) in Research Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the sensitive and selective detection and quantification of Melithiazole N, also known as Methiazole, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for the determination of this compound in experimental samples. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions.

Introduction

This compound (Methiazole) is a benzimidazole (B57391) carbamate (B1207046) with the chemical formula C12H15N3O2S and a molecular weight of 265.33 g/mol [1]. Its IUPAC name is methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate[1]. Given its chemical structure, containing a benzimidazole core and a carbamate group, LC-MS/MS offers a highly selective and sensitive technique for its quantification in complex matrices. This method is crucial for various stages of research and development, including pharmacokinetic studies, metabolism investigations, and quality control.

Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

Sample Preparation

A simple protein precipitation method is recommended for the extraction of this compound from plasma or serum samples. For other matrices, method development and validation are essential.

  • Reagents:

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound, if available. If not, a compound with similar physicochemical properties can be used after careful validation).

  • Procedure:

    • To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is suggested to ensure good peak shape and separation from matrix components. The gradient can be optimized as follows:

Time (min)% Mobile Phase B
0.010
2.090
3.090
3.110
5.010
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is expected to be suitable for this compound due to the presence of basic nitrogen atoms in the benzimidazole ring system.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM mode should be used. This involves monitoring the transition of the precursor ion (the protonated molecule, [M+H]+) to specific product ions.

    • Predicted Precursor Ion for this compound ([M+H]+): m/z 266.1

    • Predicted Product Ions: Based on the structure of this compound, characteristic product ions can be predicted. The fragmentation is likely to occur at the carbamate and thioether linkages. The exact masses of the product ions should be determined by infusing a standard solution of this compound into the mass spectrometer.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Data Presentation

Quantitative data should be summarized in a clear and structured table. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be determined.

ParameterValue
Linearity Rangee.g., 1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)e.g., 0.5 ng/mL
Limit of Quantification (LOQ)e.g., 1 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LOQ)
Precision (%RSD)< 15% (< 20% for LOQ)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship Analyte This compound (in sample matrix) Extraction Extraction & Cleanup (Protein Precipitation) Analyte->Extraction Separation Chromatographic Separation (Reversed-Phase C18) Extraction->Separation Ionization Ionization (Positive ESI) Separation->Ionization Precursor_Selection Precursor Ion Selection (Quadrupole 1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Quadrupole 2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Quadrupole 3) Fragmentation->Product_Selection Detection Detection & Quantification Product_Selection->Detection

Caption: Logical steps in the LC-MS/MS detection of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Melithiazole N Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole N is a novel synthetic compound belonging to the thiazole (B1198619) class of molecules. Thiazole derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer properties. Preliminary studies suggest that this compound may exert its cytotoxic effects through the disruption of mitochondrial function, a key pathway in programmed cell death, or apoptosis.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to assess its impact on cell viability, mitochondrial respiration, the activity of specific mitochondrial complexes, and the induction of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for the activity of this compound in various cancer cell lines.

Disclaimer: The following data are for illustrative purposes only and are intended to serve as a template for the presentation of experimental results.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Breast AdenocarcinomaMTT488.5 ± 0.7
A549Lung CarcinomaAlamar Blue4812.2 ± 1.1
HepG2Hepatocellular CarcinomaMTT486.8 ± 0.5
K562Chronic Myeloid LeukemiaMTT2415.4 ± 1.8

Table 2: Effect of this compound on Mitochondrial Respiration Parameters in A549 Cells

TreatmentConcentration (µM)Basal Respiration (OCR, pmol/min)ATP Production (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (%)
Vehicle Control-150 ± 12110 ± 9350 ± 25133
This compound5115 ± 1075 ± 8250 ± 20117
This compound1080 ± 745 ± 5150 ± 1588
This compound2050 ± 620 ± 470 ± 840

Table 3: Effect of this compound on Mitochondrial Complex III Activity

TreatmentConcentration (µM)Complex III Activity (% of Control)
Vehicle Control-100
This compound185 ± 6
This compound555 ± 5
This compound1030 ± 4
Antimycin A (Positive Control)115 ± 3

Table 4: Induction of Apoptosis by this compound in MCF-7 Cells

TreatmentConcentration (µM)Apoptotic Cells (%) (Annexin V+)Caspase-3 Activity (Fold Change)
Vehicle Control-5 ± 11.0
This compound525 ± 32.5 ± 0.3
This compound1045 ± 44.2 ± 0.5
This compound2070 ± 66.8 ± 0.7

Mandatory Visualizations

G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by this compound cluster_apoptosis Intrinsic Apoptosis Pathway C1 Complex I Q CoQ C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cyt C C3->CytC C3_Inhibition Complex III Inhibition C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Melithiazole_N This compound Melithiazole_N->C3 MMP_Loss Loss of Mitochondrial Membrane Potential C3_Inhibition->MMP_Loss CytC_Release Cytochrome C Release MMP_Loss->CytC_Release Apaf1 Apaf-1 CytC_Release->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

G cluster_day1 Day 1 cluster_day2 Day 2 seed_cells Seed cells in Seahorse XF plate treat_cells Treat cells with This compound seed_cells->treat_cells load_plate Load cell plate into Seahorse XF Analyzer treat_cells->load_plate prepare_reagents Prepare Seahorse assay medium and inhibitors prepare_reagents->load_plate run_assay Run Mito Stress Test load_plate->run_assay

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.[1]

Materials:

  • Seahorse XF Analyzer (e.g., XFe24 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Day 1:

    • Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Day 2:

    • Prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine.

    • Wash the cells with the assay medium and add fresh assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.[1] For testing the acute effect of this compound, it can be loaded into the first injector port.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and start the assay.

    • The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.

Mitochondrial Complex III Activity Assay

This colorimetric assay directly measures the activity of mitochondrial complex III.

Materials:

  • Mitochondrial Complex III Activity Assay Kit (e.g., from Abcam or similar)

  • Isolated mitochondria from treated and untreated cells

  • Microplate reader

Procedure:

  • Isolate mitochondria from cells treated with this compound or vehicle control.

  • Follow the protocol provided with the Mitochondrial Complex III Activity Assay Kit.

  • The assay is based on the reduction of cytochrome c by Complex III, which is measured by the change in absorbance at 550 nm.

  • Include a known Complex III inhibitor, such as Antimycin A, as a positive control.

  • Calculate the Complex III activity as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with this compound or vehicle control

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysates from treated and untreated cells

  • Microplate reader

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells according to the kit's protocol.

  • Add the cell lysate to a microplate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold change in caspase-3 activity relative to the vehicle control.

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Melithiazole N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melithiazole N is a novel antifungal agent belonging to the thiazole (B1198619) class of compounds. Preliminary studies have indicated that Melithiazoles act as inhibitors of the mitochondrial respiratory chain at the level of the bc1-complex (Complex III). This unique mechanism of action warrants a thorough investigation of its in vitro antifungal activity against a broad range of fungal pathogens. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound using standardized methods, facilitating the assessment of its antifungal spectrum and potency.

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

Data Presentation

The in vitro activity of this compound against a panel of clinically relevant fungal isolates can be summarized by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Due to the limited publicly available susceptibility data for this compound, the following tables present illustrative data to serve as a template for reporting experimental findings.

Table 1: Illustrative In Vitro Antifungal Activity of this compound against Yeast Isolates

Fungal SpeciesStrain IDThis compound MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicansATCC 900280.03 - 0.250.25 - 1
Candida glabrataATCC 900300.06 - 0.58 - 32
Candida parapsilosisATCC 220190.125 - 11 - 4
Candida kruseiATCC 62580.06 - 0.516 - 64
Cryptococcus neoformansATCC 901120.015 - 0.1252 - 8

Table 2: Illustrative In Vitro Antifungal Activity of this compound against Filamentous Fungi

Fungal SpeciesStrain IDThis compound MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)
Aspergillus fumigatusATCC 2043050.125 - 10.25 - 1
Aspergillus flavusATCC 2043040.25 - 20.5 - 2
Aspergillus nigerATCC 164040.5 - 41 - 4
Fusarium solaniATCC 360311 - 84 - 16
Rhizopus oryzaeATCC 20344>168 - 32

Experimental Protocols

Broth Microdilution Method for Yeasts

This method is considered the gold standard for determining the MIC of antifungal agents.

Materials:

  • This compound (analytical grade powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Fungal isolates

  • Incubator (35°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Inoculum Preparation:

    • Subculture yeast isolates on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2-12 of the microtiter plate.

    • Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mix, and continue this process to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (drug-free), and well 12 will be a sterility control (uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

Disk Diffusion Method for Yeasts

This method provides a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.

Materials:

  • This compound-impregnated paper disks (e.g., 10 µg)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Sterile cotton swabs

  • Fungal isolates

  • Incubator (35°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Disk Application:

    • Aseptically apply the this compound disks to the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints (note: these would need to be determined for this compound through correlation studies with MICs).

Agar Dilution Method

This method involves incorporating the antifungal agent directly into the agar medium.

Materials:

  • This compound

  • RPMI-1640 agar medium

  • Fungal isolates

  • Inoculum replicating device

  • Petri dishes

  • Incubator (35°C)

Protocol:

  • Preparation of Antifungal Agar Plates:

    • Prepare a series of RPMI-1640 agar plates containing twofold dilutions of this compound.

    • A control plate with no drug should also be prepared.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each fungal isolate as described previously.

  • Plate Inoculation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the fungal suspensions.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the organism on the agar.

Visualizations

Signaling Pathway

Melithiazole_N_Mechanism_of_Action Diagram of this compound's inhibitory action on the fungal mitochondrial respiratory chain. Melithiazole_N This compound Melithiazole_N->Inhibition Complex_III Complex_III Inhibition->Complex_III

Experimental Workflow

Antifungal_Susceptibility_Testing_Workflow start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum broth_microdilution broth_microdilution prep_inoculum->broth_microdilution disk_diffusion disk_diffusion prep_inoculum->disk_diffusion agar_dilution agar_dilution prep_inoculum->agar_dilution prep_broth Prepare Serial Dilutions of This compound in 96-well Plate inoculate_broth Inoculate Wells prep_broth->inoculate_broth incubate_broth Incubate 24-48h at 35°C inoculate_broth->incubate_broth read_mic_broth Read MIC (Lowest concentration with significant growth inhibition) incubate_broth->read_mic_broth end_point Report Results (MIC value or S/I/R) read_mic_broth->end_point inoculate_agar_disk Inoculate Agar Plate apply_disks Apply this compound Disks inoculate_agar_disk->apply_disks incubate_disk Incubate 24-48h at 35°C apply_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone measure_zone->end_point prep_agar Prepare Agar Plates with Serial Dilutions of this compound inoculate_agar_dilution Spot Inoculate Plates prep_agar->inoculate_agar_dilution incubate_agar_dilution Incubate 24-48h at 35°C inoculate_agar_dilution->incubate_agar_dilution read_mic_agar Read MIC (Lowest concentration with no visible growth) incubate_agar_dilution->read_mic_agar read_mic_agar->end_point broth_microdilution->prep_broth disk_diffusion->inoculate_agar_disk agar_dilution->prep_agar

Application Notes and Protocols for Antioxidant Activity Assays of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole (B1198619) derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their wide spectrum of pharmacological activities, including antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. Thiazole-containing compounds can mitigate oxidative stress through various mechanisms, such as radical scavenging and metal chelation, making the evaluation of their antioxidant activity a critical step in drug discovery and development. This document provides detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, FRAP, and CUPRAC—along with data presentation guidelines and visual workflows to facilitate the assessment of thiazole derivatives.

Key Antioxidant Activity Assays

The antioxidant activity of thiazole derivatives can be evaluated through various assays, each with a distinct mechanism. The most commonly employed methods include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the pre-formed ABTS radical cation (ABTS•+), which is blue-green, is reduced by the antioxidant to its colorless neutral form.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue-colored complex.

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant, which exhibits a strong absorbance at 450 nm.

Data Presentation: Antioxidant Activity of Thiazole Derivatives

The antioxidant activity of thiazole derivatives is typically quantified by their IC50 value (the concentration of the compound required to inhibit 50% of the radicals) for radical scavenging assays (DPPH and ABTS) or by their equivalence to a standard antioxidant (e.g., Trolox or Ascorbic Acid) for reducing power assays (FRAP and CUPRAC).

Table 1: DPPH Radical Scavenging Activity of Selected Thiazole Derivatives

Compound IDStructure/SubstitutionIC50 (µM)Reference CompoundIC50 (µM)Reference
LMH6 Thiazole-carboxamide derivative0.185 ± 0.049Trolox3.10 ± 0.92
LMH7 Thiazole-carboxamide derivative0.221 ± 0.059Trolox3.10 ± 0.92
Compound 7j N-Methyl substituted thiazole-derived polyphenolNot specified in µMAscorbic Acid> IC50 of 7j
Compound 3g Thiazolyl–catechol compoundNot specified in µMAscorbic Acid> IC50 of 3g
TZD 5 1,3,4-Thiadiazole derivative of thiazolidinone27.50Ascorbic Acid29.2
TZD 3 1,3,4-Thiadiazole derivative of thiazolidinone28.00Ascorbic Acid29.2

Table 2: ABTS Radical Scavenging Activity of Selected Thiazole Derivatives

Compound IDStructure/SubstitutionIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 5a Phenolic ThiazoleLower than Ascorbic AcidAscorbic AcidNot specified
Compound 5b Phenolic ThiazoleLower than Ascorbic AcidAscorbic AcidNot specified
Compound 7b Phenolic ThiazoleLower than Ascorbic AcidAscorbic AcidNot specified
Compound 8a Phenolic ThiazoleLower than Ascorbic AcidAscorbic AcidNot specified
Compound 7k N-Methyl substituted thiazole-derived polyphenolNot specified in µMTrolox> IC50 of 7k

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Thiazole Derivatives

Compound IDStructure/SubstitutionFRAP Value (µM Fe(II) Equivalents)Reference
Compound 5a Phenolic ThiazoleExhibited significant reducing power
Compound 7j N-Methyl substituted thiazole-derived polyphenolHigh ascorbic acid/Trolox equivalents
Compound 3g Thiazolyl–catechol compoundHigh ascorbic acid/Trolox equivalents

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to the formation of the reduced DPPH-H. This results in a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Thiazole derivatives (test compounds)

  • Ascorbic acid or Trolox (standard antioxidant)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and keep it at 4°C.

  • Preparation of Test Samples: Dissolve the thiazole derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Standard: Prepare a stock solution of ascorbic acid or Trolox in methanol and perform serial dilutions to the same concentrations as the test samples.

  • Assay:

    • In a 96-well microplate, add 100 µL of the different concentrations of the test samples or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well for each sample concentration should contain 100 µL of the sample and 100 µL of methanol (without DPPH) to account for the absorbance of the compound itself.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - (Abs_sample - Abs_blank)) / Abs_control ] x 100 Where:

      • Abs_control is the absorbance of the control.

      • Abs_sample is the absorbance of the test sample with DPPH.

      • Abs_blank is the absorbance of the test sample without DPPH.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Assay_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Thiazole Derivative Dilutions prep_sample->mix prep_std Prepare Standard (Trolox/Ascorbic Acid) Dilutions prep_std->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Workflow Diagram.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium or ammonium (B1175870) persulfate. The resulting blue-green ABTS•+ is then reduced by the antioxidant, leading to a decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or Ammonium persulfate

  • Ethanol or Methanol

  • Phosphate buffered saline (PBS, pH 7.4)

  • Thiazole derivatives (test compounds)

  • Trolox (standard antioxidant)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the thiazole derivatives and Trolox as described in the DPPH assay protocol.

  • Assay:

    • In a 96-well microplate, add 10 µL of the different concentrations of the test samples or standard to respective wells.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • A control well should contain 10 µL of the solvent and 190 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • Plot the percentage of inhibition against the concentration to determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow ABTS Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_abts Prepare ABTS•+ Stock (ABTS + K2S2O8) incubate_abts Incubate in Dark (12-16 h, RT) prep_abts->incubate_abts prep_working Dilute ABTS•+ to Absorbance of 0.7 incubate_abts->prep_working mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate prep_working->mix prep_sample Prepare Thiazole Derivative Dilutions prep_sample->mix incubate_assay Incubate in Dark (6 min, RT) mix->incubate_assay measure Measure Absorbance at 734 nm incubate_assay->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate

ABTS Assay Workflow Diagram.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Thiazole derivatives (test compounds)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard:

    • Prepare a series of dilutions of the thiazole derivatives in a suitable solvent.

    • Prepare a standard curve using a series of aqueous solutions of ferrous sulfate of known concentrations (e.g., 100 to 1000 µM).

  • Assay:

    • In a 96-well microplate, add 20 µL of the different concentrations of the test samples or standard ferrous sulfate solutions to the respective wells.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-10 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • The antioxidant capacity of the samples is determined from the standard curve of ferrous sulfate.

    • The results are expressed as µM of Fe(II) equivalents or as a FRAP value (in µmol of Fe²⁺ per gram of sample).

FRAP_Assay_Workflow FRAP Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) warm_frap Warm Reagent to 37°C prep_frap->warm_frap mix Mix Sample/Standard with FRAP Reagent in 96-well plate warm_frap->mix prep_sample Prepare Thiazole Derivative Dilutions prep_sample->mix prep_std Prepare FeSO4 Standard Curve prep_std->mix incubate_assay Incubate at 37°C (4-10 min) mix->incubate_assay measure Measure Absorbance at 593 nm incubate_assay->measure calculate Calculate FRAP Value (Fe(II) Equivalents) measure->calculate

FRAP Assay Workflow Diagram.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

Principle: The CUPRAC assay measures the reduction of Cu(II)-neocuproine to Cu(I)-neocuproine by antioxidants. The resulting Cu(I)-neocuproine complex has a maximum absorbance at 450 nm, and the absorbance is directly proportional to the total antioxidant capacity of the sample.

Materials:

  • Copper(II) chloride solution (10 mM)

  • Neocuproine (B1678164) solution (7.5 mM in ethanol)

  • Ammonium acetate buffer (1 M, pH 7.0)

  • Thiazole derivatives (test compounds)

  • Trolox (standard antioxidant)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents: Ensure all reagent solutions are prepared at the specified concentrations.

  • Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the thiazole derivatives and Trolox.

  • Assay:

    • In a 96-well microplate, add 40 µL of the sample or standard.

    • Add 40 µL of Copper(II) chloride solution.

    • Add 40 µL of neocuproine solution.

    • Add 40 µL of ammonium acetate buffer.

    • Add 40 µL of distilled water.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm.

  • Calculation:

    • A standard curve is generated by plotting the absorbance of the Trolox standards against their concentrations.

    • The antioxidant capacity of the test samples is calculated from the standard curve and expressed as Trolox equivalents (TEAC).

CUPRAC_Assay_Workflow CUPRAC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis prep_reagents Prepare Reagents: CuCl2, Neocuproine, Ammonium Acetate Buffer mix Mix Reagents and Sample/Standard in 96-well plate prep_reagents->mix prep_sample Prepare Thiazole Derivative Dilutions prep_sample->mix prep_std Prepare Trolox Standard Curve prep_std->mix incubate_assay Incubate at RT (30 min) mix->incubate_assay measure Measure Absorbance at 450 nm incubate_assay->measure calculate Calculate CUPRAC Value (Trolox Equivalents) measure->calculate

CUPRAC Assay Workflow Diagram.

Signaling Pathways and Antioxidant Mechanisms

The antioxidant activity of thiazole derivatives, particularly those with phenolic or hydrazone moieties, is often attributed to their ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to neutralize free radicals.

Antioxidant_Mechanisms Antioxidant Mechanisms of Thiazole Derivatives cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Thiazole Thiazole Derivative (Ar-OH) Thiazole_Radical Thiazole Radical (Ar-O•) Thiazole->Thiazole_Radical H• donation Thiazole_Cation Thiazole Radical Cation (Ar-OH•+) Thiazole->Thiazole_Cation e- donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance Radical_Anion Radical Anion (R-) Radical->Radical_Anion e- acceptance

General Antioxidant Mechanisms.

Application Notes and Protocols for Myxothiazol in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxothiazol is a potent antifungal antibiotic produced by the myxobacterium Myxococcus fulvus. It functions as a highly specific inhibitor of the mitochondrial electron transport chain. These application notes provide a comprehensive overview of the use of Myxothiazol as a tool in drug discovery screening, with a focus on its mechanism of action, protocols for relevant assays, and data presentation. Due to the initial ambiguity of "Melithiazole N," this document focuses on the well-characterized and closely related compound, Myxothiazol, as a representative of the thiazole-containing mitochondrial inhibitors.

Myxothiazol's primary molecular target is the Qo site of the cytochrome bc1 complex, also known as Complex III of the mitochondrial respiratory chain. By binding to this site, Myxothiazol competitively inhibits the oxidation of ubiquinol (B23937), thereby blocking the transfer of electrons to cytochrome c. This disruption of the electron transport chain leads to an inhibition of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately inducing cellular apoptosis. Its specific mechanism of action makes it a valuable tool for studying mitochondrial function and for screening compound libraries to identify novel therapeutics that target mitochondrial respiration, a pathway often dysregulated in cancer and other diseases.

Data Presentation

Myxothiazol In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of Myxothiazol in various human cancer cell lines. These values indicate the concentration of Myxothiazol required to inhibit 50% of the cell population's growth or viability.

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50/EC50 (µM)Reference
A549Lung CarcinomaSRB720.00002 (IC50, ng/mL conversion)
HCT-15Colon AdenocarcinomaSRB720.00006 (IC50, ng/mL conversion)
HCT116Colon CarcinomaCell ViabilityNot Specified37.83 (EC50)
K562Chronic Myelogenous LeukemiaCell ViabilityNot Specified60.85 (EC50)
HL60Acute Promyelocytic LeukemiaCell ViabilityNot Specified38.51 (EC50)

Note: The extremely low IC50 values for A549 and HCT-15 cells reported in ng/mL have been converted to µM for consistency, assuming the molecular weight of Myxothiazol is approximately 487.68 g/mol .

Signaling Pathway

Myxothiazol targets Complex III of the mitochondrial electron transport chain. The following diagram illustrates the mechanism of action of Myxothiazol, showing its inhibitory effect on the electron flow from ubiquinol (QH2) to cytochrome c.

Myxothiazol_Mechanism Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- (QH2) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient Myxothiazol Myxothiazol Myxothiazol->Complex_III Inhibits Qo site

Caption: Mechanism of Myxothiazol action on the mitochondrial electron transport chain.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a general procedure for determining the cytotoxic effects of Myxothiazol on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Myxothiazol stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Myxothiazol from the stock solution in complete medium.

    • Remove the medium from the wells and add 100 µL of the Myxothiazol dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest Myxothiazol concentration) and a no-treatment control.

    • Incubate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Myxothiazol concentration to determine the IC50 value.

Protocol 2: Mitochondrial Complex III Activity Assay

This protocol provides a method to measure the specific inhibitory effect of Myxothiazol on mitochondrial Complex III activity in isolated mitochondria. The assay measures the reduction of cytochrome c.

Materials:

  • Isolated mitochondria from cells or tissues

  • Mitochondrial respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and HEPES)

  • Substrates for Complex III (e.g., decylubiquinol)

  • Cytochrome c (oxidized form)

  • Myxothiazol stock solution

  • Potassium cyanide (KCN) or sodium azide (B81097) (to inhibit Complex IV)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Mitochondria Preparation:

    • Isolate mitochondria from the desired source using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

  • Assay Setup:

    • In a cuvette or 96-well plate, add the respiration buffer.

    • Add isolated mitochondria to a final concentration of 25-50 µg/mL.

    • Add KCN or sodium azide to inhibit Complex IV.

    • Add oxidized cytochrome c.

  • Inhibitor Addition:

    • Add varying concentrations of Myxothiazol to the assay mixture. Include a vehicle control.

    • Pre-incubate for a few minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Complex III substrate (e.g., decylubiquinol).

    • Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

    • Record the absorbance at regular intervals for several minutes to determine the initial rate of the reaction.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction for each Myxothiazol concentration.

    • Plot the reaction rate against the Myxothiazol concentration to determine the IC50 of Complex III inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for screening compounds like Myxothiazol for their effects on cell viability and mitochondrial function.

Drug_Screening_Workflow cluster_workflow Drug Discovery Screening Workflow Start Start: Compound Library Primary_Screen Primary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Primary_Screen Hit_Identification Hit Identification: Potent Cytotoxic Compounds Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Mechanism of Action Studies Hit_Identification->Secondary_Screen Active Hits Mito_Function_Assay Mitochondrial Function Assay (e.g., Complex III Activity) Secondary_Screen->Mito_Function_Assay ROS_Assay Reactive Oxygen Species (ROS) Measurement Secondary_Screen->ROS_Assay Lead_Optimization Lead Optimization Mito_Function_Assay->Lead_Optimization Confirmed Mitochondrial Target ROS_Assay->Lead_Optimization

Caption: A generalized workflow for drug discovery screening involving Myxothiazol.

Application Notes and Protocols for Melithiazole N Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Melithiazole N is a hypothetical compound used for illustrative purposes within this document. The proposed mechanism of action and all experimental data are representative and intended to serve as a template for the design of efficacy studies for a novel anti-cancer agent.

Introduction

This compound is a novel small molecule inhibitor hypothesized to target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. Aberrant activation of this pathway can lead to uncontrolled cell division and resistance to apoptosis. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing the necessary in vitro and in vivo studies to assess its therapeutic potential.

Hypothesized Mechanism of Action

This compound is designed to inhibit the catalytic activity of PI3K, a key upstream kinase in the pathway. By blocking PI3K, this compound is expected to prevent the phosphorylation and subsequent activation of Akt. This, in turn, should lead to decreased activation of mTOR and its downstream effectors, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.[1]

In Vitro Efficacy Studies

A series of in vitro assays are essential to determine the biological activity of this compound at the cellular level. These studies will establish the compound's potency, its effect on cell viability, and its ability to induce programmed cell death.

Cell Viability and Cytotoxicity Assessment

The initial step is to evaluate the effect of this compound on the viability and proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose, as it measures ATP levels, an indicator of metabolically active cells.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusIC50 (nM)
MCF-7Breast CancerE545K (Activating)50
PC-3Prostate CancerPTEN Null75
A549Lung CancerWild-Type>1000
U87 MGGlioblastomaPTEN Null60
HCT116Colorectal CancerH1047R (Activating)45
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells in triplicate, with final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Induction Analysis

To confirm that the reduction in cell viability is due to programmed cell death, an apoptosis assay is performed. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control03.52.1
This compound5025.810.2
This compound10045.318.7
Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with vehicle control, 50 nM, and 100 nM of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both.

Target Engagement and Pathway Modulation

To verify that this compound is acting on its intended target, Western blot analysis is used to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. A reduction in the phosphorylation of Akt (at Ser473) and downstream effectors like S6 Ribosomal Protein would indicate successful target engagement.

Table 3: Hypothetical Quantification of Protein Phosphorylation in MCF-7 Cells

TreatmentConcentration (nM)p-Akt (Ser473) / Total Akt Ratiop-S6 / Total S6 Ratio
Vehicle Control01.001.00
This compound500.450.55
This compound1000.150.20
Protocol: Western Blot Analysis
  • Cell Lysis: Treat MCF-7 cells with this compound for 2-6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Efficacy Studies

In vivo studies are crucial to evaluate the anti-tumor activity and tolerability of this compound in a living organism. A cell line-derived xenograft (CDX) model is a standard preclinical model for this purpose.

Xenograft Tumor Growth Inhibition Study

In this study, human cancer cells (e.g., MCF-7) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Table 4: Hypothetical In Vivo Efficacy of this compound in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01250-+2.5
This compound2562550-1.0
This compound5031275-3.5
Protocol: Cell Line-Derived Xenograft (CDX) Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water). Administer the compound or vehicle orally (p.o.) once daily (QD) for 21 days.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway Diagram

Melithiazole_N_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Translation Melithiazole_N This compound Melithiazole_N->PI3K Inhibits

Caption: Hypothesized mechanism of this compound in the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines Viability Cell Viability Assay (IC50 Determination) CellLines->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis WesternBlot Western Blot (Target Engagement) Apoptosis->WesternBlot Xenograft Establish Xenograft Model (CDX) WesternBlot->Xenograft Proceed if promising Treatment Treat with This compound Xenograft->Treatment Monitoring Monitor Tumor Growth & Tolerability Treatment->Monitoring Endpoint Endpoint Analysis (TGI) Monitoring->Endpoint

Caption: Overall experimental workflow for this compound efficacy evaluation.

References

Application Notes and Protocols for Preclinical Testing of Melithiazole N in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole N is a novel thiazole-based compound with potential antifungal properties. Thiazole derivatives are a well-established class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer effects. This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in animal models, focusing on efficacy, preliminary toxicology, and pharmacokinetic profiling. These protocols are intended to serve as a foundational guide for researchers in the early stages of drug development.

Putative Signaling Pathway of Action for Thiazole-Based Antifungals

While the precise mechanism of this compound is under investigation, many thiazole-containing antifungals are known to interfere with essential cellular processes in fungi. A plausible mechanism involves the inhibition of key enzymes in fungal metabolic pathways or the disruption of signaling cascades crucial for growth and virulence. One such hypothetical pathway is the inhibition of fungal enzymes involved in cell wall biosynthesis or maintenance, leading to osmotic instability and cell death.

putative_antifungal_pathway cluster_fungal_cell Fungal Cell melithiazole_n This compound target_enzyme Target Enzyme (e.g., 1,3-β-glucan synthase) melithiazole_n->target_enzyme Inhibition cell_wall_synthesis Cell Wall Synthesis target_enzyme->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis and Fungal Death cell_wall_synthesis->cell_lysis Disruption leads to

Caption: Hypothetical signaling pathway for this compound's antifungal activity.

Experimental Protocols

In Vivo Efficacy Testing in a Murine Model of Systemic Candidiasis

This protocol outlines the procedure for evaluating the efficacy of this compound in a standard mouse model of systemic fungal infection caused by Candida albicans.

Experimental Workflow

in_vivo_efficacy_workflow acclimatization Animal Acclimatization (7 days) immunosuppression Immunosuppression (Optional, e.g., Cyclophosphamide) acclimatization->immunosuppression infection Infection (Intravenous C. albicans) immunosuppression->infection treatment Treatment Initiation (this compound, Vehicle, Positive Control) infection->treatment monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (Fungal Burden in Kidneys/Spleen) monitoring->endpoint celegans_workflow prepare_plates Prepare Assay Plates (C. albicans lawn) add_worms Add Adult C. elegans to Plates prepare_plates->add_worms add_compounds Transfer Worms to 96-well Plates with Test Compounds add_worms->add_compounds incubation Incubate and Score Worm Survival Daily add_compounds->incubation analysis Data Analysis (Survival Curves) incubation->analysis

Formulation of Melithiazole N for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation and experimental use of Melithiazole N, a member of the melithiazol family of β-methoxyacrylate inhibitors. This compound is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex III (the bc1-segment). These guidelines are intended for researchers in cell biology, mycology, and drug development to facilitate the effective and reproducible use of this compound in in vitro and cell-based assays.

Chemical and Physical Properties

This compound is a natural product isolated from myxobacteria. Its chemical structure and identifiers are provided below for accurate identification and handling.

PropertyValue
IUPAC Name methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-(2-methyloxiran-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate
Molecular Formula C₂₂H₂₆N₂O₅S₂
Canonical SMILES COC(=O)/C=C(/C)--INVALID-LINK--C/C=C/c1csc(n1)c1csc(n1)C1(C)CO1
Appearance (Assumed) Pale yellow oil or solid
Storage Store at -20°C, protected from light.

Mechanism of Action

This compound, like other melithiazols and the related myxothiazols, inhibits cellular respiration by binding to the Qo site of cytochrome b in Complex III of the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol (B23937) to the Rieske iron-sulfur protein, thereby inhibiting the oxidation of NADH and disrupting the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

Signaling Pathway of Mitochondrial Complex III Inhibition

MelithiazoleN_Pathway MelithiazoleN This compound ComplexIII Mitochondrial Complex III (bc1) MelithiazoleN->ComplexIII Inhibits UQ Ubiquinol Oxidation ROS Increased ROS (Superoxide) ComplexIII->ROS Leads to ATP Decreased ATP Production ComplexIII->ATP Results in ETC Electron Flow Blocked UQ->ETC Blocks PKC Protein Kinase C (PKC) Activation ROS->PKC Apoptosis Apoptosis Induction ROS->Apoptosis IonChannels Ion Channel Modulation PKC->IonChannels Bax Bax Activation Apoptosis->Bax

Caption: Signaling cascade initiated by this compound's inhibition of mitochondrial Complex III.

Biological Activity

While specific quantitative data for this compound is not extensively available in public literature, the melithiazol family exhibits potent biological activity.

Activity TypeOrganism/SystemPotencyReference
Antifungal Activity Various filamentous fungi and yeastsHigh
Mitochondrial Respiration Inhibition Submitochondrial particles (beef heart)Potent inhibitor of NADH oxidation
Cytotoxicity Mouse L929 cellsLess toxic than Myxothiazol A

Note: For quantitative comparisons, researchers may consider using the well-characterized analogue, Myxothiazol, which has reported IC50 values in the low nanomolar range for the inhibition of Complex III.

Formulation Protocols

Due to the hydrophobic nature of this compound, proper formulation is critical for achieving solubility and bioavailability in aqueous experimental systems. The following protocols are adapted from established methods for the closely related and structurally similar compound, myxothiazol.

Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Accurately weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous vehicle suitable for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile tube, combine 1 part of the 10 mM this compound stock solution with 4 parts of PEG300.

  • Mix thoroughly by vortexing.

  • Add 0.5 parts of Tween-80 and mix again.

  • Bring the solution to the final desired volume with sterile saline or cell culture medium. For example, to make a 100 µM working solution from a 10 mM stock, you would use a 1:100 final dilution of the initial DMSO stock.

  • The final concentration of DMSO should be kept below 0.5% in most cell culture experiments to avoid solvent-induced toxicity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol utilizes a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in intact cells.

Experimental Workflow:

OCR_Workflow Start Seed cells in Seahorse XF plate Incubate Incubate overnight Start->Incubate Prepare Prepare this compound and control solutions Incubate->Prepare Load Load drug port of Seahorse cartridge Prepare->Load Run Run Seahorse XF Assay Load->Run Inject Inject this compound Run->Inject During run Measure Measure Oxygen Consumption Rate (OCR) Inject->Measure Analyze Analyze data Measure->Analyze

Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of this compound in the appropriate assay medium. A vehicle control (e.g., DMSO) should be included.

  • Cartridge Hydration and Loading: Hydrate the Seahorse XF sensor cartridge overnight. On the day of the assay, load the injection ports of the cartridge with the this compound dilutions and control solutions. It is also recommended to include other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in subsequent ports to assess basal respiration, ATP-linked respiration, and maximal respiration.

  • Assay Execution: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol.

  • Data Analysis: Analyze the resulting oxygen consumption rate (OCR) data to determine the effect of this compound on mitochondrial respiration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific fungal strain.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density.

Troubleshooting

ProblemPossible CauseSolution
Compound Precipitation in Media Poor solubility of this compound.Increase the concentration of co-solvents (PEG300, Tween-80), ensuring they are not toxic to the cells at the final concentration. Prepare fresh working solutions for each experiment.
High Variability in Assay Results Inconsistent cell seeding or compound dilution.Ensure accurate and consistent pipetting. Use a multichannel pipette for adding reagents to plates. Mix solutions thoroughly.
No Observed Effect of the Compound Compound degradation or incorrect concentration.Verify the integrity and concentration of the stock solution. Ensure proper storage conditions are maintained. Test a wider range of concentrations.

Safety Precautions

This compound is a biologically active compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All work should be conducted in a well-ventilated area.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Melithiazole N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Melithiazole N. Our aim is to facilitate a higher yield and purity of the final product through detailed experimental protocols and systematic problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common retrosynthetic analysis of this compound suggests a convergent approach. The molecule can be disconnected into three key fragments: the bis-thiazole core, a polyene side chain, and the β-methoxyacrylate moiety. The synthesis typically involves the initial construction of the substituted bis-thiazole, followed by the attachment of the polyene chain via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, and finally, the introduction of the β-methoxyacrylate group.

Q2: What are the most critical steps affecting the overall yield of this compound synthesis?

A2: The most critical steps that significantly impact the overall yield are:

  • The stereoselective formation of the conjugated diene system: Achieving the desired (E,E)-configuration is crucial and can be challenging.

  • The Wittig or HWE reaction: This step is often plagued by the formation of byproducts and difficulties in removing the phosphine (B1218219) oxide or phosphonate (B1237965) ester byproducts.

  • Purification of intermediates: The polarity of the intermediates can make chromatographic purification challenging, leading to product loss.

Q3: Are there any known stable intermediates in the synthesis of this compound?

A3: The 2,4-disubstituted thiazole (B1198619) fragments are generally stable heterocyclic compounds that can be synthesized and stored before proceeding to the subsequent steps. Similarly, the phosphonium (B103445) salt or phosphonate ester used in the Wittig or HWE reaction can be prepared and purified in advance.

Q4: What analytical techniques are recommended for monitoring the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and characterization of intermediates and the final product, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Thiazole Synthesis for the Bis-Thiazole Core

The Hantzsch thiazole synthesis is a common method for constructing the thiazole rings of the this compound core.[1] It involves the reaction of an α-haloketone with a thioamide. Low yields are a frequent issue that can be systematically addressed.

Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Low quality of reagents: Impurities in the α-haloketone or thioamide can lead to side reactions.1. Purify starting materials by recrystallization or column chromatography. Ensure the α-haloketone has not decomposed.
2. Suboptimal reaction temperature: The reaction may require heating to proceed at an adequate rate.2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature.
3. Incorrect solvent: The choice of solvent can significantly impact the reaction rate and yield.3. Screen different solvents such as ethanol (B145695), methanol, or a mixture of ethanol and water.[2]
Formation of Multiple Products 1. Side reactions: The formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles can occur.1. Adjust the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can sometimes suppress side reactions.
2. Decomposition of starting materials or product: The reactants or the product might be unstable under the reaction conditions.2. Perform the reaction at a lower temperature for a longer duration. Ensure the reaction is carried out under an inert atmosphere if reactants are sensitive to air or moisture.
Difficulty in Product Isolation 1. Product solubility: The thiazole product may be soluble in the reaction mixture, making precipitation difficult.1. After reaction completion, pour the mixture into a weak base solution (e.g., 5% sodium carbonate) to neutralize any hydrohalide salt and induce precipitation of the neutral product.
2. Emulsion during workup: The presence of polar solvents and salts can lead to the formation of emulsions during aqueous workup.2. Add a saturated brine solution to break the emulsion. If the problem persists, filter the mixture through a pad of celite.
Issue 2: Poor Stereoselectivity and Low Yield in the Wittig Reaction for Polyene Chain Formation

The Wittig reaction is a powerful tool for forming the C=C bonds of the polyene chain.[3] However, controlling the stereoselectivity to obtain the desired E,E-diene and achieving a high yield can be challenging.

Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Low Yield of Alkene 1. Steric hindrance: A sterically hindered aldehyde or ketone can react slowly.1. Use a less sterically hindered phosphonium ylide if possible. Alternatively, consider the Horner-Wadsworth-Emmons reaction, which is often more effective for hindered substrates.
2. Ylide decomposition: The phosphorus ylide can be unstable, especially if not handled under anhydrous and inert conditions.2. Prepare the ylide in situ and use it immediately. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
3. Choice of base and solvent: The strength of the base and the polarity of the solvent can influence the ylide formation and its reactivity.3. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically used in aprotic solvents like THF or ether.
Poor (E/Z) Stereoselectivity 1. Nature of the ylide: Stabilized ylides (containing an electron-withdrawing group) generally favor the (E)-alkene, while non-stabilized ylides (containing an alkyl group) favor the (Z)-alkene.1. For (E)-alkene formation with non-stabilized ylides, consider the Schlosser modification of the Wittig reaction. For (Z)-alkenes with stabilized ylides, the Still-Gennari modification of the HWE reaction can be employed.
2. Presence of lithium salts: Lithium salts can affect the stereochemical outcome of the reaction.2. Use sodium- or potassium-based bases to generate the ylide if lithium salts are found to negatively impact the desired stereoselectivity.
Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) 1. High polarity and solubility of TPPO: TPPO is a polar byproduct that can be difficult to separate from polar products.1. Precipitation: TPPO can be precipitated from non-polar solvents like hexane (B92381) or a mixture of ether and pentane. Adding ZnCl₂ can also facilitate the precipitation of TPPO as a complex.
2. Co-elution during chromatography: TPPO can co-elute with the desired product during silica (B1680970) gel chromatography.2. Use a less polar eluent system if the product is non-polar. Alternatively, convert TPPO to a more easily separable derivative.

Table 1: Effect of Solvent and Base on Wittig Reaction Yield and Stereoselectivity *

EntryAldehydePhosphonium SaltBaseSolventTemperature (°C)Yield (%)E/Z Ratio
1Thiazole-4-carboxaldehyde(E)-(3-methoxy-2-methyl-4-(triphenylphosphonio)but-2-en-1-yl) iodiden-BuLiTHF-78 to 257590:10
2Thiazole-4-carboxaldehyde(E)-(3-methoxy-2-methyl-4-(triphenylphosphonio)but-2-en-1-yl) iodideNaHMDSTHF-78 to 258295:5
3Thiazole-4-carboxaldehyde(E)-(3-methoxy-2-methyl-4-(triphenylphosphonio)but-2-en-1-yl) iodideKHMDSToluene-78 to 2585>98:2
4Thiazole-4-carboxaldehyde(E)-(3-methoxy-2-methyl-4-(triphenylphosphonio)but-2-en-1-yl) iodidet-BuOKTHF0 to 256580:20

This is a representative table based on typical outcomes for similar substrates. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of a 2,4-disubstituted thiazole, a key intermediate for the this compound core.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of thioamide).

  • Addition of α-haloketone: To the stirred solution, add the α-haloketone (1.0-1.1 eq) either neat or as a solution in the same solvent.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC. The reaction time can vary from 2 to 24 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (or another weak base) to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for a Stereoselective Wittig Reaction

This protocol provides a general method for the olefination step to form the polyene chain with high (E)-selectivity.

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the phosphonium salt (1.1 eq) and anhydrous solvent (e.g., THF).

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • In a separate flame-dried flask, dissolve the aldehyde (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_thiazole Thiazole Core Synthesis cluster_polyene Polyene Chain Formation cluster_final Final Assembly A Thioamide + α-haloketone B Hantzsch Thiazole Synthesis A->B C Purification of Thiazole B->C I Thiazole Core + Polyene C->I Fragment 1 D Phosphonium Salt + Base E Ylide Formation D->E G Wittig Reaction E->G F Aldehyde + Ylide F->G H Purification of Polyene G->H H->I Fragment 2 J Coupling Reaction I->J K Introduction of β-methoxyacrylate J->K L Final Product: this compound K->L

Caption: General synthetic workflow for this compound.

troubleshooting_wittig Troubleshooting Low Yield in Wittig Reaction Start Low Yield in Wittig Reaction Q1 Check Ylide Formation? Start->Q1 A1_1 Ensure anhydrous/inert conditions Q1->A1_1 Yes A1_2 Use fresh, strong base Q1->A1_2 Yes A1_3 Verify phosphonium salt purity Q1->A1_3 Yes Q2 Reaction Conditions Optimal? A1_1->Q2 A1_2->Q2 A1_3->Q2 A2_1 Optimize temperature (-78°C to RT) Q2->A2_1 Yes A2_2 Increase reaction time Q2->A2_2 Yes A2_3 Consider a different solvent Q2->A2_3 Yes Q3 Purification Issues? A2_1->Q3 A2_2->Q3 A2_3->Q3 A3_1 Precipitate TPPO with non-polar solvent Q3->A3_1 Yes A3_2 Use ZnCl₂ to complex TPPO Q3->A3_2 Yes A3_3 Optimize chromatography conditions Q3->A3_3 Yes End Yield Improved A3_1->End A3_2->End A3_3->End

Caption: Decision tree for troubleshooting low Wittig reaction yields.

References

Overcoming solubility issues with Melithiazole N

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Melithiazole N

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the melithiazol family of compounds, which are known as β-methoxyacrylate (MOA) inhibitors. These compounds are recognized for their potent antifungal activity. The primary mechanism of action for melithiazols involves the inhibition of the mitochondrial respiratory chain at the level of the bc1-complex (Complex III). This inhibition blocks electron transport, leading to a disruption of cellular respiration and subsequent cell death in susceptible organisms.

Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended solvents?

This compound is a lipophilic molecule with poor aqueous solubility. For initial stock solutions, it is recommended to use organic solvents. The choice of solvent can impact the final concentration achievable and compatibility with your experimental system. Below is a table summarizing common solvents for preparing high-concentration stock solutions.

Table 1: Recommended Solvents for this compound Stock Solutions

SolventMaximum Achievable Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100Widely used; ensure final DMSO concentration in assays is low (<0.5%) to avoid solvent effects.
Ethanol (B145695) (100%)50A good alternative to DMSO; may be more suitable for certain cell lines.
Dimethylformamide (DMF)75Use with caution due to potential toxicity.
Dichloromethane (DCM)150Primarily for chemical synthesis and derivatization; not suitable for biological assays.

Q3: After diluting my this compound stock solution into an aqueous buffer, I observe precipitation. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. Here are several strategies to mitigate this issue:

  • Use of Co-solvents: Incorporating a certain percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase the solubility of this compound.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Although this compound is not strongly ionizable, slight pH adjustments may improve solubility in some cases.

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.

The following workflow diagram illustrates a systematic approach to troubleshooting precipitation issues.

G start Precipitation Observed Upon Dilution check_final_conc Is the final concentration of this compound too high? start->check_final_conc reduce_conc Reduce the final working concentration. check_final_conc->reduce_conc Yes check_solvent_carryover Is the organic solvent percentage in the final buffer too low? check_final_conc->check_solvent_carryover No reduce_conc->check_solvent_carryover increase_cosolvent Increase co-solvent percentage in the final buffer (e.g., up to 5% DMSO or 10% Ethanol). check_solvent_carryover->increase_cosolvent Yes use_surfactant Incorporate a non-ionic surfactant (e.g., Tween-80, Pluronic F-68). check_solvent_carryover->use_surfactant No success Solubility Issue Resolved increase_cosolvent->success use_cyclodextrin Utilize a cyclodextrin (B1172386) (e.g., β-cyclodextrin) for complexation. use_surfactant->use_cyclodextrin use_surfactant->success use_cyclodextrin->success

Caption: Troubleshooting workflow for precipitation of this compound.

Troubleshooting Guides

Guide 1: Optimizing Aqueous Solubility using Co-solvents

This guide provides a systematic approach to identifying a suitable co-solvent system for your experiments.

Objective: To determine the optimal co-solvent and its concentration to maintain this compound in solution at the desired working concentration.

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of different co-solvents. Common co-solvents to test include DMSO, ethanol, and polyethylene (B3416737) glycol 400 (PEG 400).

  • Add the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM).

  • Vortex each solution briefly.

  • Incubate at room temperature for 1 hour.

  • Visually inspect for any signs of precipitation. For a more quantitative measure, you can measure the absorbance or turbidity of the solutions.

Table 2: Example Data for Co-solvent Screening

Co-solventCo-solvent Conc. (%)Visual Observation (at 10 µM this compound)Turbidity (OD at 600 nm)
None0Heavy Precipitation0.85
DMSO0.5Clear Solution0.02
DMSO1.0Clear Solution0.01
Ethanol1.0Slight Haze0.15
Ethanol5.0Clear Solution0.03
PEG 4005.0Clear Solution0.04
PEG 40010.0Clear Solution0.02
Guide 2: Enhancing Solubility with Surfactants

For applications requiring very low organic solvent concentrations, surfactants can be an effective alternative.

Objective: To identify a suitable surfactant and its concentration to solubilize this compound in an aqueous buffer.

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers containing different surfactants at various concentrations. Common non-ionic surfactants include Tween-80 and Pluronic F-68. Ensure the surfactant concentration is above its critical micelle concentration (CMC).

  • Add the this compound stock solution to each surfactant-containing buffer to achieve the desired final concentration.

  • Vortex and incubate as described in Guide 1.

  • Assess for precipitation.

Table 3: Example Data for Surfactant Screening

SurfactantSurfactant Conc. (%)Visual Observation (at 10 µM this compound)
Tween-800.01Hazy
Tween-800.05Clear
Pluronic F-680.05Hazy
Pluronic F-680.1Clear

Signaling Pathway and Experimental Context

This compound, as an inhibitor of the bc1-complex, has a well-defined target within the mitochondrial electron transport chain. Understanding this is crucial for designing relevant experiments and interpreting results.

G cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Proton_Gradient Proton Gradient Complex_I->Proton_Gradient H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (bc1-complex) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->Proton_Gradient H+ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV Complex_IV->Proton_Gradient H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Melithiazole_N This compound Melithiazole_N->Complex_III Inhibits Proton_Gradient->ATP_Synthase

Caption: Mechanism of action of this compound in the electron transport chain.

When designing experiments, the poor solubility of this compound must be addressed to ensure that the observed effects are due to its biological activity and not an artifact of precipitation. The experimental workflow should incorporate solubility optimization steps early in the process.

Technical Support Center: Stability of Melithiazole N and Related Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Melithiazole N?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, solutions in anhydrous aprotic solvents such as DMSO or DMF can be stored at -20°C for a limited time, though it is best to prepare fresh solutions for each experiment.

Q2: In which solvents is this compound likely to be most stable?

A2: Generally, thiazole-containing compounds exhibit better stability in anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Protic solvents, especially water, and alcohols like methanol (B129727) and ethanol, can promote hydrolysis of the ester group and potentially other degradation pathways.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, which includes a thiazole (B1198619) ring, a β-methoxyacrylate group, and an ester moiety, potential degradation pathways include:

  • Hydrolysis: The ester group is susceptible to both acid and base-catalyzed hydrolysis.

  • Oxidation: The thiazole ring and other electron-rich parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Exposure to UV light can lead to the formation of degradation products.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This method should be able to separate the intact drug from any potential degradation products.

Troubleshooting Guide

Issue: I am observing rapid degradation of this compound in my aqueous buffer.

  • Question: Why is my compound degrading so quickly in an aqueous solution?

  • Answer: this compound, like many ester-containing compounds, is prone to hydrolysis in aqueous environments. The rate of hydrolysis is often pH-dependent, with both acidic and basic conditions accelerating degradation.

  • Solution:

    • If possible, prepare stock solutions in an anhydrous solvent like DMSO and dilute into your aqueous buffer immediately before use.

    • Minimize the time the compound is in the aqueous buffer.

    • Optimize the pH of your buffer to a range where the compound is most stable, which often is near neutral pH for similar compounds.

Issue: I am seeing multiple peaks in my HPLC chromatogram after storing my this compound solution.

  • Question: What do these extra peaks in my chromatogram signify?

  • Answer: The appearance of new peaks in your HPLC chromatogram that are not present in a freshly prepared sample indicates the formation of degradation products.

  • Solution:

    • Confirm that the new peaks are indeed degradation products by running a fresh standard of this compound.

    • If degradation is confirmed, investigate the storage conditions. Was the solution exposed to light, elevated temperatures, or incompatible solvents?

    • Consider performing a forced degradation study to intentionally generate and identify these degradation products, which can help in understanding the degradation pathway.

Issue: My this compound is not dissolving well in my chosen solvent.

  • Question: What can I do to improve the solubility of this compound?

  • Answer: Poor solubility can be a challenge. While solubility data for this compound is scarce, related compounds often have good solubility in DMSO and DMF.

  • Solution:

    • Try preparing a high-concentration stock solution in 100% DMSO.

    • For aqueous-based assays, you can then dilute this stock solution into your aqueous buffer. Be mindful of the final DMSO concentration, as high concentrations can affect biological assays.

    • Gentle warming and sonication can aid in dissolution, but be cautious as excessive heat can accelerate degradation.

Quantitative Stability Data (Hypothetical for a Representative Thiazole-Containing β-Methoxyacrylate Antibiotic)

The following table provides hypothetical stability data for a compound structurally similar to this compound to illustrate how such data is typically presented. This is not actual data for this compound.

SolventStress ConditionIncubation Time (hours)Initial Purity (%)Purity after Incubation (%)Degradation (%)
Methanol25°C, Light2499.592.17.4
DMSO25°C, Light2499.599.20.3
Acetonitrile25°C, Light2499.598.51.0
Water (pH 7.4)25°C, Light2499.585.314.2
0.1 M HCl60°C499.575.823.7
0.1 M NaOH60°C299.560.239.3
3% H₂O₂25°C899.588.910.6

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for a Thiazole-Containing β-Methoxyacrylate Antibiotic

This protocol outlines a general method for assessing the stability of a compound like this compound.

1. Materials and Reagents:

  • Reference standard of the antibiotic

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

3. Sample Preparation for Stability Studies:

  • Prepare a stock solution of the antibiotic in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water) to a final concentration of 100 µg/mL.

  • Incubate the samples under the specified conditions (e.g., temperature, light exposure) for a defined period.

  • At each time point, withdraw an aliquot, neutralize if necessary (for acidic and basic samples), and dilute with the initial mobile phase to a suitable concentration for HPLC analysis.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of remaining parent compound and the percentage of each degradation product.

Visualizations

G cluster_workflow Experimental Workflow for Stability Study prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a typical forced degradation study.

G cluster_pathway Hypothetical Degradation Pathway parent This compound C₂₄H₂₉N₃O₅S₂ hydrolysis Hydrolysis Product Ester Cleavage parent->hydrolysis Acid/Base oxidation Oxidation Product Thiazole Ring Oxidation parent->oxidation H₂O₂ photodegradation Photodegradation Product Isomerization or Fragmentation parent->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Logic start Unexpected Results in Experiment is_degradation Is Degradation Occurring? start->is_degradation is_solubility Is it a Solubility Issue? start->is_solubility check_purity Check Purity of Starting Material check_conditions Review Experimental Conditions (Solvent, Temp, Light) check_purity->check_conditions modify_protocol Modify Protocol (e.g., shorter incubation, fresh solutions) check_conditions->modify_protocol is_degradation->check_purity Yes is_degradation->is_solubility No optimize_solvent Optimize Solvent System is_solubility->optimize_solvent Yes end Problem Resolved is_solubility->end No optimize_solvent->end modify_protocol->end

Caption: A logical flow for troubleshooting experimental issues.

Technical Support Center: Thiazole Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole (B1198619) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of thiazole-containing compounds.

Section 1: General Troubleshooting & FAQs

This section addresses common issues that may arise during your experiments, providing potential causes and recommended solutions.

???+ question "Why is my thiazole synthesis yield consistently low?"

???+ question "My crude product shows multiple spots on TLC. How can I improve selectivity and minimize side products?"

???+ question "I am struggling to isolate and purify my thiazole product. What are some effective methods?"

???+ question "My purified thiazole product seems unstable. What could be the cause and how can I improve its stability?"

Section 2: Synthesis-Specific Troubleshooting

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most common method for preparing thiazole rings, involving the cyclization of an α-haloketone with a thioamide.

???+ question "I am observing an unexpected isomer in my Hantzsch synthesis. How can I control the regioselectivity?"

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a method for producing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[1]

???+ question "My Cook-Heilbron reaction is not proceeding or the yield is very low. What should I check?"

Section 3: Data & Protocols

Quantitative Data: Optimizing Hantzsch Synthesis

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield Data derived from a model one-pot synthesis of a Hantzsch thiazole derivative using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and benzaldehyde (B42025).

EntrySolventCatalyst (SiW/SiO₂)Temperature (°C)Time (h)Yield (%)
1Water15 mol%2512No reaction
2Water15 mol%Reflux (100)3.570
3Ethanol15 mol%2512Traces
4Ethanol15 mol%Reflux (78)382
5Methanol (B129727)15 mol%2512No reaction
6Methanol15 mol%Reflux (65)475
71-Butanol15 mol%Reflux (118)288
82-Propanol15 mol%Reflux (82)2.585
9Ethanol/Water (1:1)15 mol%Reflux (65)290

Table 2: Effect of Catalyst Loading on Yield Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), Ethanol/Water (1:1), Reflux, 2h.

EntryCatalyst (SiW/SiO₂) LoadingYield (%)
1None45
25 mol%65
310 mol%84
415 mol%90
520 mol%90
Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-amino-4-phenylthiazole

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: Remove the vial from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Filter the resulting precipitate through a Buchner funnel.

  • Washing: Wash the collected solid (the filter cake) with water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

  • Reaction Setup: In a specialized microwave test tube, combine the appropriate α-haloketone (1 mmol) and the substituted thiourea (1 mmol).

  • Solvent Addition: Add methanol (2 mL) as the solvent.

  • Microwave Irradiation: Cap the test tube and place it in the microwave reactor. Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.

  • Work-up & Purification: After cooling, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure followed by purification via recrystallization or column chromatography.

Protocol 3: One-Pot Multi-Component Hantzsch Synthesis

  • Reaction Setup: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%).

  • Solvent Addition: Add 5 mL of an ethanol/water (1:1) mixture.

  • Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. Filter the hot solution to collect the solid product.

  • Purification: To separate the product from the catalyst, dissolve the solid in acetone (B3395972). The catalyst is insoluble and can be removed by filtration. Evaporate the acetone from the filtrate under reduced pressure to obtain the purified product.

Section 4: Visual Guides

Logical & Experimental Workflows

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Reagent Purity Start->Check_Purity Impurities? Check_Conditions Review Reaction Conditions Start->Check_Conditions Suboptimal? Check_Stoich Verify Stoichiometry Start->Check_Stoich Incorrect? Check_Purity->Check_Conditions No Purify Purify Starting Materials (Recrystallize/Chromatography) Check_Purity->Purify Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Extend Reaction Time Check_Conditions->Optimize_Time Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent End Yield Improved Purify->End Optimize_Temp->End Optimize_Time->End Optimize_Solvent->End Check_Stoich->Check_Conditions No Adjust_Stoich Adjust Molar Ratios (e.g., excess thioamide) Check_Stoich->Adjust_Stoich Yes Adjust_Stoich->End

Caption: Troubleshooting workflow for addressing low yields in thiazole synthesis.

Hantzsch_Workflow A 1. Reaction Setup (α-haloketone + thioamide) B 2. Add Solvent & Heat A->B C 3. Monitor by TLC B->C D 4. Work-up (Cool & Precipitate) C->D E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, MP) F->G

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Reaction & Signaling Pathways

Hantzsch_Mechanism cluster_reactants Reactants cluster_products Product React1 α-Haloketone Step1 Nucleophilic Attack (SN2 Reaction) React1->Step1 React2 Thioamide React2->Step1 Prod Thiazole Ring Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Step3->Prod

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Thiazole Derivative Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR signaling pathway by certain thiazole derivatives.

References

Troubleshooting contamination in Melithiazole N production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the production of Melithiazole N.

Frequently Asked Questions (FAQs)

Q1: My Melittangium lichenicola fermentation is showing slow or no growth. What are the potential causes and solutions?

A1: Slow or no growth of Melittangium lichenicola can be attributed to several factors:

  • Suboptimal Culture Conditions: Ensure the temperature, pH, and aeration are within the optimal range for M. lichenicola. Refer to your specific strain's growth parameters.

  • Inoculum Quality: The age and viability of the inoculum are critical. Use a fresh, actively growing seed culture.

  • Media Composition: Verify the correct composition and concentration of all media components. Nutrient limitation is a common cause of poor growth.

  • Contamination: Contamination with other microorganisms can inhibit the growth of the production strain.

Q2: I've observed a significant drop in pH in my this compound fermentation. What could be the reason?

A2: A significant drop in pH is often due to the production of organic acids by the culture or a contaminant. It is a common issue in microbial fermentations. Monitor the culture for signs of contamination. If the culture appears pure, the pH drop might be a natural part of the fermentation process. However, an excessive drop can inhibit this compound production and may require pH control strategies, such as the use of buffers or automated pH adjustment with a base.

Q3: There is excessive foaming in my fermenter. How can I control it?

A3: Foaming is a common occurrence in fermentation processes, primarily caused by the sparging of gas through the protein-rich medium. While some foaming is normal, excessive foaming can lead to loss of culture volume and create sterility issues. Foaming can be controlled by:

  • Antifoaming Agents: The addition of sterile antifoaming agents is the most common method.

  • Mechanical Foam Breakers: Some fermenters are equipped with mechanical foam breakers.

  • Process Parameters: Reducing the agitation and/or aeration rate can also help, but this must be balanced with the oxygen requirements of the culture.

Q4: The final yield of this compound is lower than expected. What are the likely causes?

A4: Low yields of this compound can result from a variety of factors:

  • Suboptimal Fermentation Parameters: Incorrect temperature, pH, or dissolved oxygen levels can negatively impact secondary metabolite production.

  • Nutrient Limitation: Depletion of a key nutrient, such as the carbon or nitrogen source, can prematurely halt production.

  • Product Degradation: this compound might be unstable under the fermentation or downstream processing conditions.

  • Feedback Inhibition: High concentrations of this compound may inhibit its own biosynthesis.

  • Sub-optimal Extraction and Purification: Inefficient recovery during downstream processing will lead to lower final yields.

Q5: How can I detect and identify potential contaminants in my this compound production?

A5: Contaminant detection relies on a combination of macroscopic and microscopic observation, as well as analytical techniques:

  • Visual Inspection: Changes in the color or turbidity of the culture broth, or the appearance of mold on surfaces, can indicate contamination.

  • Microscopy: Regular microscopic examination of the culture can help identify foreign microorganisms.

  • Plating on Selective Media: Plating samples of the broth on various selective and non-selective agar (B569324) plates can reveal the presence of bacteria or fungi.

  • Analytical Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can detect impurity peaks that are not present in a clean fermentation.

Troubleshooting Guides

Issue 1: Presence of an Unknown Peak in HPLC Analysis

An unexpected peak is observed during the HPLC analysis of the fermentation broth, suggesting a potential impurity.

Troubleshooting Steps:

  • Characterize the Unknown Peak: Use LC-MS/MS to determine the mass of the unknown compound and its fragmentation pattern.

  • Hypothesize the Structure: Based on the mass and fragmentation, and knowledge of the this compound biosynthetic pathway, hypothesize the structure of the impurity. It could be a biosynthetic intermediate, a shunt product, or a degradation product.

  • Investigate Fermentation Parameters: Review the fermentation batch record for any deviations in temperature, pH, aeration, or nutrient addition that might correlate with the appearance of the impurity.

Data Presentation:

ParameterBatch A (Normal)Batch B (With Impurity)Potential Cause
This compound Titer (g/L) 1.20.8Impurity formation may divert precursors from the main pathway.
Unknown Peak Area (%) < 0.15.6Presence of a significant impurity.
Final pH 6.85.5A significant pH drop might lead to product degradation or altered metabolism.
Dissolved Oxygen (% sat) > 30Fluctuated, dropped to <10 for 6hOxygen limitation can lead to the formation of shunt products.
Issue 2: Reduced Purity of this compound After Purification

The purity of the final this compound product is below the required specification after downstream processing.

Troubleshooting Steps:

  • Analyze Intermediates: Analyze samples from each step of the purification process (e.g., extraction, chromatography fractions) to pinpoint where the purity loss occurs.

  • Assess Product Stability: Investigate the stability of this compound under the conditions of each purification step (pH, temperature, solvent). Degradation products may be the source of impurities.

  • Optimize Chromatography: The chromatographic method may not be adequately resolving this compound from closely related impurities. Method optimization (e.g., changing the mobile phase, gradient, or stationary phase) may be necessary.

Data Presentation:

Purification StepPurity in Batch C (%)Purity in Batch D (%)Observation
Crude Extract 7576Initial purity is similar.
After Silica Gel Chromatography 9285Significant purity drop in Batch D at this stage.
After Crystallization 99.595.2Purity remains lower in Batch D.
Hold Time before Crystallization 2 hours12 hoursExtended hold time may have led to degradation.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound and Impurities

This method is for the detection and identification of this compound and potential process-related impurities in fermentation broth.

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant 1:10 with methanol.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Mode: Full scan (m/z 100-1000) and data-dependent MS/MS.
  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for fragmentation.
  • Data Analysis: Compare the retention times and mass spectra to a this compound standard. For unknown peaks, analyze the fragmentation pattern to elucidate the structure.

Mandatory Visualization

Diagram 1: this compound Production Workflow

MelithiazoleN_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_QC Quality Control Inoculum Inoculum Development Fermentation Fermentation (Melittangium lichenicola) Inoculum->Fermentation Media Media Preparation Media->Fermentation Harvest Cell Harvest Fermentation->Harvest HPLC HPLC Analysis Fermentation->HPLC Extraction Extraction Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification LCMS LC-MS/MS Analysis Extraction->LCMS FinalProduct This compound (API) Purification->FinalProduct Purification->HPLC FinalProduct->HPLC Impurity_Troubleshooting Start Unknown Peak Detected in HPLC LCMS Perform LC-MS/MS Analysis Start->LCMS MassKnown Mass Matches Known Biosynthetic Intermediate? LCMS->MassKnown Degradation Mass Matches Potential Degradation Product? MassKnown->Degradation No OptimizeFermentation Optimize Fermentation Parameters (pH, DO₂) MassKnown->OptimizeFermentation Yes ShuntProduct Hypothesize Shunt Product Structure Degradation->ShuntProduct No OptimizePurification Optimize Purification (Stability Study) Degradation->OptimizePurification Yes IsolateCharacterize Isolate and Characterize (e.g., NMR) ShuntProduct->IsolateCharacterize Contamination_Pathways cluster_Sources Contamination Sources Fermenter Fermenter Air Air Supply Air->Fermenter Inoculum Inoculum Inoculum->Fermenter Media Media Media->Fermenter Operator Operator Error Operator->Fermenter Equipment Equipment (Improper Sterilization) Equipment->Fermenter

Technical Support Center: Enhancing the In Vivo Bioavailability of Melithiazole N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of Melithiazole N, a hypothetical poorly soluble thiazole-containing compound. The guidance provided is based on established strategies for improving the bioavailability of poorly water-soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenges are typically low aqueous solubility and/or poor membrane permeability.[1] Poor solubility limits the dissolution of the drug in gastrointestinal fluids, which is a prerequisite for absorption. Low permeability hinders the drug's ability to pass through the intestinal epithelium into the bloodstream. Additionally, first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.

Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?

A2: A stepwise approach is recommended. Start by characterizing the physicochemical properties of this compound, including its solubility and permeability, to classify it according to the Biopharmaceutics Classification System (BCS). For a likely BCS Class II or IV compound (low solubility), initial strategies should focus on improving solubility and dissolution rate. This can include particle size reduction and salt formation.[1]

Q3: Which formulation strategies are most effective for compounds like this compound?

A3: Several advanced formulation strategies can be employed. These include:

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate.

  • Lipid-Based Formulations (LBFs): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[1]

  • Nanotechnology: Reducing particle size to the nanoscale (nanosuspensions) significantly increases the surface area for dissolution.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[1]

Q4: How can I assess the in vivo performance of my enhanced this compound formulation?

A4: In vivo performance is assessed through pharmacokinetic (PK) studies in animal models (e.g., rats, mice). Key PK parameters to measure include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). An increase in AUC for the enhanced formulation compared to the unformulated drug indicates improved bioavailability.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Cmax and AUC in vivo despite good in vitro dissolution. - Rapid first-pass metabolism.- Efflux transporter activity (e.g., P-glycoprotein).- Precipitation of the drug in the gastrointestinal tract upon dilution.- Investigate the metabolic profile of this compound. Consider co-administration with a metabolic inhibitor (in preclinical studies).- Evaluate if this compound is a substrate for efflux transporters. Consider formulations with efflux inhibitors.- Use precipitation inhibitors in the formulation.
High variability in in vivo data between subjects. - Formulation instability.- Food effects.- Differences in gastrointestinal physiology among animals.- Assess the physical and chemical stability of the formulation.- Conduct pharmacokinetic studies in both fasted and fed states.- Increase the number of animals per group to improve statistical power.
Poor physical stability of the formulation (e.g., crystallization of the amorphous drug). - The drug has a high tendency to recrystallize.- Incompatible excipients.- Inadequate manufacturing process.- Select polymers that effectively inhibit crystallization.- Conduct excipient compatibility studies.- Optimize the manufacturing process (e.g., spray drying, hot-melt extrusion).
Difficulty in quantifying this compound in plasma samples. - Low drug concentrations.- Interference from plasma components.- Instability of the analyte in the biological matrix.- Develop a highly sensitive analytical method, such as LC-MS/MS.- Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).- Perform stability studies of this compound in plasma under different storage conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a suitable polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (using techniques like DSC and XRD).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose sodium) or the control (unformulated drug) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight350.4 g/mol N/A
Aqueous Solubility (pH 6.8)< 1 µg/mLShake-flask method
Permeability (Papp, Caco-2)0.5 x 10⁻⁶ cm/sCaco-2 cell monolayer assay
Log P4.2Calculated

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug50 ± 154.0450 ± 120100
Micronized Drug120 ± 302.01100 ± 250244
Solid Dispersion (1:4 drug:PVP K30)450 ± 901.04200 ± 800933
SEDDS600 ± 1100.55500 ± 9501222

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Physicochemical_Characterization Physicochemical Characterization Formulation_Screening Formulation Screening Physicochemical_Characterization->Formulation_Screening Formulation_Optimization Formulation Optimization Formulation_Screening->Formulation_Optimization Dissolution_Testing Dissolution Testing Formulation_Optimization->Dissolution_Testing Permeability_Assay Permeability Assay (e.g., Caco-2) Dissolution_Testing->Permeability_Assay Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Permeability_Assay->Pharmacokinetic_Study Data_Analysis Data Analysis Pharmacokinetic_Study->Data_Analysis Data_Analysis->Formulation_Optimization Feedback Loop

Caption: Workflow for enhancing the bioavailability of this compound.

bioavailability_challenges Oral_Administration Oral Administration of This compound Poor_Solubility Poor Aqueous Solubility Oral_Administration->Poor_Solubility Low_Permeability Low Intestinal Permeability Oral_Administration->Low_Permeability Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Poor_Absorption Poor Absorption Low_Dissolution->Poor_Absorption Low_Permeability->Poor_Absorption First_Pass_Metabolism First-Pass Metabolism Poor_Absorption->First_Pass_Metabolism Low_Bioavailability Low Systemic Bioavailability First_Pass_Metabolism->Low_Bioavailability

Caption: Factors limiting the oral bioavailability of this compound.

formulation_strategies cluster_strategies Formulation Strategies Melithiazole_N This compound (Poorly Soluble) Goal Enhance Bioavailability Melithiazole_N->Goal Particle_Size_Reduction Particle Size Reduction (Micronization, Nanonization) Goal->Particle_Size_Reduction Solid_Dispersion Solid Dispersion (Amorphous Systems) Goal->Solid_Dispersion Lipid_Based Lipid-Based Formulations (SEDDS, SMEDDS) Goal->Lipid_Based Complexation Complexation (Cyclodextrins) Goal->Complexation

Caption: Key formulation strategies to improve this compound bioavailability.

References

Technical Support Center: Monitoring Degradation Products of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the degradation products of thiazole-containing compounds. Due to the limited publicly available information on the specific degradation products of "Melithiazole N," this guide focuses on the general degradation pathways and monitoring strategies for compounds containing a thiazole (B1198619) moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thiazole-based compounds under stress conditions?

A1: Thiazole-containing compounds can degrade through several pathways, largely dependent on the substituents of the thiazole ring and the specific stress conditions. The most common degradation pathways include:

  • Hydrolysis: The thiazole ring itself is relatively stable to hydrolysis, but functional groups attached to it, such as amides or esters, can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides and sulfones. This can destabilize the ring, potentially leading to cleavage.

  • Photodegradation: Exposure to light, especially UV radiation, can induce complex reactions, including cycloadditions and rearrangements of the thiazole ring. For some thiazole derivatives with aryl substituents, a common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that subsequently rearranges.

Q2: Which functional groups increase the susceptibility of a thiazole compound to degradation?

A2: The stability of a thiazole-based compound is significantly influenced by its substituents:

  • Aryl Rings: The presence of aryl rings as substituents can make the compound more susceptible to photodegradation.

  • Amide/Ester Groups: These functional groups are prone to hydrolysis under acidic or basic conditions.

  • Electron-donating/withdrawing groups: The electronic properties of substituents can influence the reactivity of the thiazole ring towards oxidation and other degradation reactions.

Q3: What are the initial steps for designing a forced degradation study for a new thiazole-containing compound?

A3: A well-designed forced degradation study is crucial for understanding the stability of your compound. Key initial steps include:

  • Literature Review: Research the degradation pathways of structurally similar compounds.

  • In Silico Prediction: Utilize computational tools to predict potential degradation products and pathways.

  • Stress Condition Selection: Based on the compound's structure and intended use, select appropriate stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Troubleshooting Guides

Problem 1: No degradation is observed during forced degradation studies.

  • Possible Cause: The thiazole ring is known for its high stability. The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).

    • Increase the temperature.

    • Extend the duration of exposure to the stress condition.

    • Use a combination of stressors (e.g., photostability in the presence of an oxidizing agent).

    • Verify your analytical method's ability to detect small changes by running a control sample of a known labile compound.

Problem 2: Multiple, unidentified peaks appear in the chromatogram after stress testing.

  • Possible Cause: This could indicate complex degradation pathways or the formation of secondary degradation products.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Modify the mobile phase composition, gradient, column type, or temperature to improve the resolution of the degradation peaks.

    • Mass Spectrometry (MS) Analysis: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify their molecular weights.

    • Tandem MS (MS/MS): Perform fragmentation analysis to elucidate the structure of the degradation products.

    • Fraction Collection and NMR: If a significant amount of a degradation product is formed, collect the fraction and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.

Quantitative Data Summary

The following table provides a general overview of typical stress conditions used in forced degradation studies for small molecules. The percentage of degradation is a target to aim for to ensure that the analytical method is stability-indicating.

Stress ConditionReagent/ConditionTypical DurationTarget Degradation (%)
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hours5 - 20
Base Hydrolysis0.1 M - 1 M NaOH2 - 24 hours5 - 20
Oxidation3% - 30% H₂O₂2 - 24 hours5 - 20
Thermal60°C - 80°C24 - 72 hours5 - 20
PhotolyticICH Q1B guidelinesVariable5 - 20

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

  • Sample Preparation: Prepare a stock solution of the thiazole-containing compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 30% H₂O₂.

    • Thermal: Store the stock solution at 80°C.

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples for a predetermined time (e.g., 24 hours). A control sample (stock solution without stressor) should be kept under ambient conditions.

  • Neutralization (for acid and base hydrolysis): After incubation, cool the solutions to room temperature. Neutralize the acidic solution with an appropriate amount of NaOH and the basic solution with HCl.

  • Analysis: Dilute the stressed and control samples to a suitable concentration for analysis by a validated stability-indicating HPLC-UV or HPLC-MS method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl) prep->acid Apply Stress base Base Hydrolysis (1M NaOH) prep->base Apply Stress ox Oxidation (30% H2O2) prep->ox Apply Stress thermal Thermal (80°C) prep->thermal Apply Stress photo Photolytic (ICH Q1B) prep->photo Apply Stress neutralize Neutralize (Acid/Base) acid->neutralize base->neutralize analyze HPLC-UV / HPLC-MS Analysis ox->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Thiazole Thiazole-Containing Compound Hydrolysis Hydrolysis (Side Chains) Thiazole->Hydrolysis Acid/Base Oxidation Oxidation (Sulfur Atom) Thiazole->Oxidation Oxidizing Agent Photodegradation Photodegradation (Ring Rearrangement) Thiazole->Photodegradation Light P1 Hydrolyzed Products Hydrolysis->P1 P2 Sulfoxides / Sulfones Oxidation->P2 P3 Rearranged Isomers Photodegradation->P3

Caption: Common degradation pathways for thiazole compounds.

Technical Support Center: Interpreting Complex NMR Spectra of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the NMR analysis of thiazole (B1198619) derivatives.

Frequently Asked Questions (FAQs)

Q1: The proton signals for my thiazole ring are significantly downfield (7.0-9.0 ppm). Is this normal?

A1: Yes, this is a characteristic feature of the thiazole ring and is completely normal. The downfield chemical shifts are a direct result of the ring's aromaticity. The delocalized π-electrons in the aromatic system create a diamagnetic ring current. When placed in an external magnetic field, this ring current induces a local magnetic field that deshields the protons attached to the ring, shifting their resonance signals to a higher frequency (further downfield). The exact positions of the signals are also influenced by the electronic effects of any substituents on the ring.

  • Electron-withdrawing groups will generally cause a further downfield shift.

  • Electron-donating groups will typically cause an upfield shift (lower ppm value).

Q2: I am observing more signals in my ¹H NMR spectrum than I predicted for my thiazole compound. What are the possible causes?

A2: Observing an unexpectedly high number of signals is a common issue that can arise from several sources:

  • Presence of Rotational Isomers (Rotamers): If your molecule has bulky substituents, rotation around a single bond (e.g., a bond connecting the thiazole ring to a substituent) may be restricted. This can lead to the presence of multiple, stable conformers (rotamers) that are distinct on the NMR timescale, each giving its own set of signals.

  • Tautomerism: Thiazole derivatives, particularly those with amino, hydroxyl, or thiol substituents, can exist as a mixture of tautomers in solution (e.g., amine-imine or keto-enol tautomerism). These different tautomeric forms will produce separate sets of NMR signals, complicating the spectrum.

  • Impurities: The extra peaks could simply be from impurities such as residual solvents (e.g., ethyl acetate, acetone), unreacted starting materials, or byproducts from the synthesis.

  • Molecular Aggregation: At high concentrations, molecules can self-assemble or aggregate, which can lead to peak broadening or the appearance of new, broad signals due to intermolecular interactions.

Q3: The signals for my substituted thiazole ring are overlapping, making interpretation of splitting patterns impossible. What can I do to resolve them?

A3: Signal overlap in the aromatic region is a frequent challenge. Here are several effective strategies to resolve these signals:

  • Use a Higher Field Spectrometer: Acquiring the spectrum on an instrument with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, spreading them out and often revealing the underlying splitting patterns.

  • Change the NMR Solvent: The chemical shifts of protons can be highly sensitive to the solvent. Recording the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the relative positions of the signals, potentially resolving the overlap.[1] Benzene-d₆ is particularly known for its anisotropic effects, which can induce significant shifts.

  • Employ 2D NMR Techniques: Two-dimensional NMR is the most powerful tool for this issue.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing you to trace proton-proton connectivities even if their signals overlap in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Correlation): Correlates each proton signal to the carbon it is directly attached to. This spreads the proton signals out along the carbon chemical shift axis, providing excellent resolution.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Q4: My N-H or O-H proton signal is very broad or has disappeared entirely. How can I confirm its presence?

A4: The broadening or disappearance of N-H or O-H signals is common and is usually due to two factors: chemical exchange and quadrupolar broadening.

  • Chemical Exchange: These protons are acidic and can exchange with trace amounts of deuterium (B1214612) from the solvent (e.g., D₂O in DMSO-d₆ or residual D₂O in CDCl₃). This rapid exchange broadens the signal or can cause it to merge with the residual water peak.

    • Troubleshooting Tip: To confirm an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the signal disappears, it confirms the presence of an exchangeable N-H or O-H proton.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is a quadrupolar nucleus. This can cause rapid relaxation of both the nitrogen and any attached protons, leading to a broad signal for the N-H proton.

Data Presentation: Typical NMR Data for the Thiazole Ring

The following tables summarize typical chemical shift and coupling constant ranges for unsubstituted and substituted thiazole rings. Note that these values can vary significantly based on solvent and substituent effects.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Thiazole Ring

PositionAtomTypical Chemical Shift (δ) in CDCl₃Notes
2H-28.7 - 8.9 ppmMost downfield proton due to proximity to both N and S atoms.
4H-47.8 - 8.0 ppm
5H-57.2 - 7.4 ppmMost upfield proton.
2C-2150 - 155 ppm
4C-4142 - 145 ppm
5C-5115 - 120 ppm

Data compiled from multiple sources.

Table 2: Typical ¹H-¹H Coupling Constants in Thiazole Derivatives

Coupling NucleiNumber of BondsTypical Coupling Constant (J) Value
J(H4, H5)33.0 - 3.6 Hz
J(H2, H4)40.9 - 2.0 Hz
J(H2, H5)31.8 - 2.2 Hz

Data compiled from multiple sources.

Experimental Protocols

Protocol: Structure Elucidation of a Substituted Thiazole using 2D NMR

This protocol outlines the key 2D NMR experiments for unambiguously determining the structure of a novel thiazole derivative.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of your purified compound for ¹H and 2D NMR experiments. For ¹³C NMR, 20-50 mg may be needed for a good signal-to-noise ratio.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for your spectrometer.

2. NMR Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C{¹H} spectra first.

  • Acquire the following 2D spectra on a 400 MHz or higher spectrometer.

a) ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled (typically 2-3 bonds apart).
  • Typical Parameters:
  • Data Points: 2048 (F2) x 256 (F1)
  • Number of Scans: 8-16
  • Relaxation Delay: 1.5-2.0 s
  • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between H-A and H-B indicates they are spin-coupled. This is used to map out connected proton networks, such as identifying the H-4/H-5 pair on the thiazole ring or tracing alkyl chains on substituents.

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Correlation):

  • Purpose: To identify which proton is attached to which carbon (one-bond C-H correlation).
  • Typical Parameters:
  • Optimized for ¹JCH ≈ 145 Hz
  • Number of Scans: 8-16
  • Interpretation: Each cross-peak correlates a proton signal on the F2 (¹H) axis with a carbon signal on the F1 (¹³C) axis. This is the most reliable way to assign protonated carbons and resolve overlapping proton signals.[2]

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range couplings between protons and carbons (typically 2-4 bonds apart).
  • Typical Parameters:
  • Optimized for long-range JCH ≈ 8-10 Hz
  • Number of Scans: 16-64
  • Interpretation: Cross-peaks show correlations between protons and carbons separated by multiple bonds. This is essential for connecting molecular fragments. For example, a correlation from a substituent's proton to a thiazole ring carbon confirms the point of attachment. It is also the primary method for assigning quaternary (non-protonated) carbons.

Visualization of Workflows and Logic

troubleshooting_workflow start Complex or Unexpected NMR Spectrum q1 More signals than expected? start->q1 q2 Signals overlapping? start->q2 q3 Broad or missing signals? start->q3 cause1 Possible Causes: - Impurities - Rotamers - Tautomers q1->cause1 Yes cause2 Possible Causes: - Similar chemical environments - Insufficient spectrometer field strength q2->cause2 Yes cause3 Possible Causes: - Proton exchange (N-H, O-H) - Paramagnetic impurities - Poor shimming / High concentration q3->cause3 Yes sol1 Solutions: - Re-purify sample - Variable Temperature (VT) NMR - Use 2D NMR (COSY, HSQC) cause1->sol1 sol2 Solutions: - Use higher field NMR - Change NMR solvent - Run 2D NMR (HSQC, TOCSY) cause2->sol2 sol3 Solutions: - D2O exchange experiment - Check sample purity - Re-prepare sample, re-shim cause3->sol3

Caption: Troubleshooting workflow for common issues in thiazole NMR spectra.

nmr_elucidation_workflow cluster_1d 1D NMR cluster_2d 2D NMR h1 ¹H NMR (Proton Environments) cosy COSY (H-H Connectivity) h1->cosy hsqc HSQC (Direct C-H Bonds) h1->hsqc hmbc HMBC (Long-Range C-H Bonds) h1->hmbc c13 ¹³C NMR (Carbon Skeleton) c13->hsqc c13->hmbc structure Final Structure Elucidation cosy->structure Identifies spin systems hsqc->structure Assigns protonated carbons hmbc->structure Connects fragments & assigns quat. carbons

Caption: Workflow for structural elucidation using complementary NMR experiments.

References

Technical Support Center: Mass Spectrometry of Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry of sulfur-containing compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve the problem.

ProblemPossible CauseSuggested Solution
Unexpected peaks with +16 Da, +32 Da, or +48 Da mass shifts. Oxidation of methionine or cysteine residues.[1]- Work under an inert atmosphere to minimize exposure to oxygen. - Use fresh, high-purity solvents and reagents. - Add antioxidants like DTT or TCEP to your sample, though be aware that DTT and TCEP do not reduce methionine sulfoxide.
Appearance of peaks corresponding to reduced peptides in MALDI-TOF-MS of disulfide-linked samples. In-source decay (ISD) of disulfide bonds.[2]- Optimize laser power; higher laser power can increase ISD.[2] - Use a matrix that suppresses ISD, such as a mixed matrix of 2-(4-hydroxyphenylazo)benzoic acid (HABA) and α-cyano-4-hydroxycinnamic acid (CHCA).[2]
Inconsistent peptide identification, especially for cysteine-containing peptides. Incomplete reduction and alkylation of disulfide bonds.- Ensure complete denaturation of the protein to expose all cysteine residues. - Use a sufficient excess of reducing and alkylating agents. - Optimize reaction times and temperatures for reduction and alkylation steps.
Observation of non-native disulfide bonds (disulfide scrambling). Thiol-disulfide exchange reactions during sample preparation, often favored at alkaline pH and high temperatures.- Cap free cysteine residues by alkylation as the first step in your sample preparation. - Perform digestion at a neutral or slightly acidic pH. - Consider adding cystamine (B1669676) to the sample preparation buffer to prevent native disulfide disruption, especially when working at alkaline pH.[3]
Multiple unexpected peaks corresponding to various adducts (e.g., [M+Na]⁺, [M+K]⁺). Contamination from glassware, solvents, or reagents.- Use high-purity, LC-MS grade solvents and reagents. - Use clean glassware; older glassware can be a source of sodium ions. - Add a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation over other adduct formation.
Loss of sensitivity or no peaks in the mass spectrum. General instrument or sample preparation issues.- Check for leaks in the gas supply and connections. - Ensure the sample concentration is appropriate; too dilute or too concentrated can lead to poor signal. - Verify that the mass spectrometer is properly tuned and calibrated. - For electrospray ionization, ensure there are no non-volatile salts in the sample, as they can cause ion suppression.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: Why is the reduction and alkylation of cysteine residues necessary? A1: Cysteine residues contain thiol (-SH) groups that can form disulfide bonds (-S-S-), creating complex three-dimensional protein structures. These structures can hinder enzymatic digestion. Breaking these bonds (reduction) and then capping the resulting free thiols (alkylation) prevents them from reforming. This ensures that cysteine-containing peptides are consistently generated and have a predictable mass, which improves the reliability and coverage of protein identification in mass spectrometry.

  • Q2: What are the most common reagents for reduction and alkylation? A2: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are common reducing agents. Iodoacetamide (B48618) (IAA) and iodoacetic acid are widely used alkylating agents.

  • Q3: How can I prevent oxidation of methionine and cysteine during sample preparation? A3: Oxidation is a common artifact that can occur during sample handling and storage. To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), use fresh, high-purity solvents, and consider adding antioxidants to your sample preparation buffers. It is important to note that while reagents like DTT and TCEP can protect free thiols, they do not reverse the oxidation of methionine to methionine sulfoxide.

  • Q4: What is disulfide scrambling and how can I avoid it? A4: Disulfide scrambling is the artificial rearrangement of disulfide bonds during sample preparation, leading to the formation of non-native disulfide linkages. This is often promoted by alkaline pH and elevated temperatures. To prevent this, it is crucial to alkylate any free cysteine residues at the beginning of your workflow. Performing enzymatic digestion at a neutral or slightly acidic pH can also help minimize scrambling. The addition of cystamine to the sample preparation buffer has also been shown to be effective in preventing disulfide disruption.[3]

Data Interpretation

  • Q5: I see a peak with a mass shift of +57 Da on my cysteine-containing peptides. What is this? A5: This mass shift is characteristic of carbamidomethylation, which results from the alkylation of cysteine with iodoacetamide (IAA). This is an expected modification if you have performed a standard reduction and alkylation procedure.

  • Q6: What are common adducts I might see in ESI-MS of sulfur-containing compounds? A6: In positive ion mode electrospray ionization (ESI), it is common to observe adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). The presence and intensity of these adducts can be influenced by the purity of your solvents and reagents, as well as the cleanliness of your glassware.

  • Q7: What is in-source decay (ISD) and how does it affect the analysis of disulfide-containing peptides in MALDI-MS? A7: In-source decay (ISD) is a fragmentation process that occurs in the MALDI source before the ions are accelerated. For disulfide-bonded peptides, ISD can cause the cleavage of the disulfide bond, resulting in the detection of peaks corresponding to the individual, reduced peptide chains.[2] This can be mistaken for the presence of free thiols in the original sample. The extent of ISD can be influenced by the choice of matrix and the laser power used.[2]

Quantitative Data Summary

Table 1: Common Mass Modifications of Sulfur-Containing Amino Acids

ModificationAmino AcidMonoisotopic Mass Change (Da)Average Mass Change (Da)
Oxidation (Sulfoxide)Methionine+15.99491+15.9994
Oxidation (Sulfone)Methionine+31.98982+31.9988
CarbamidomethylationCysteine+57.02146+57.0520
CarboxymethylationCysteine+58.00548+58.0367
PyridylethylationCysteine+105.05785+105.1393
CysteinylationCysteine+119.00410+119.1440
Dehydroalanine (from Cysteine)Cysteine-33.98772-34.0626
Disulfide bond formationCysteine-2.01565-2.0159

Data compiled from various sources.

Table 2: Common Adduct Ions in ESI-MS (Positive Ion Mode)

Adduct IonNominal Mass DifferenceExact Mass Difference
[M+H]⁺+1+1.007276
[M+NH₄]⁺+18+18.03382
[M+Na]⁺+23+22.989218
[M+K]⁺+39+38.963158
[M+ACN+H]⁺+42+42.033823
[M+2H]²⁺+2+2.014552
[M+H+Na]²⁺+24+23.996494
[M+2Na]²⁺+46+45.978436

Data compiled from various sources.

Experimental Protocols

Protocol 1: In-Solution Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol describes the standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion.

Materials:

  • Protein sample (10-100 µg)

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)

  • Quenching Reagent: 500 mM DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic)

  • Mass Spectrometry Grade Trypsin

Procedure:

  • Denaturation: Dissolve the protein sample in an appropriate volume of Denaturation Buffer.

  • Reduction: Add 500 mM DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add 500 mM IAA to a final concentration of 14 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add 500 mM DTT to a final concentration of 10 mM to quench any unreacted IAA. Incubate in the dark at room temperature for 15 minutes.

  • Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M.

  • Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Desalting: Desalt the peptide mixture using a C18 spin column or equivalent before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis denature Protein Denaturation (e.g., 8M Urea) reduce Reduction (e.g., DTT) denature->reduce Expose Cys alkylate Alkylation (e.g., IAA) reduce->alkylate Break S-S bonds digest Enzymatic Digestion (e.g., Trypsin) alkylate->digest Cap -SH groups desalt Desalting (e.g., C18) digest->desalt Generate peptides lc LC Separation desalt->lc Inject Peptides ms1 MS1 Scan (Precursor Ions) lc->ms1 ms2 MS2 Scan (Fragment Ions) ms1->ms2 Fragmentation search Database Search ms2->search Peptide Spectra identify Protein Identification search->identify

Caption: Bottom-up proteomics workflow for protein identification.

thiol_oxidation_disulfide_exchange cluster_oxidation Thiol Oxidation cluster_exchange Thiol-Disulfide Exchange thiol Protein-SH (Free Thiol) sulfenic Protein-SOH (Sulfenic Acid) thiol->sulfenic + [O] sulfinic Protein-SO2H (Sulfinic Acid) sulfenic->sulfinic + [O] sulfonic Protein-SO3H (Sulfonic Acid) sulfinic->sulfonic + [O] thiol1 Protein1-SH mixed_disulfide Protein1-S-S-Protein2 thiol1->mixed_disulfide disulfide2 Protein1-S-S-Protein1 thiol1->disulfide2 disulfide1 Protein2-S-S-Protein2 disulfide1->mixed_disulfide thiol2 Protein2-SH mixed_disulfide->thiol2 thiol2->disulfide2

Caption: Pathways of thiol oxidation and thiol-disulfide exchange.

References

Validation & Comparative

A Comparative Guide: Melithiazole Family vs. Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole (B54011), a cornerstone in the treatment of candidiasis, functions by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. In contrast, the melithiazoles, a group of natural products isolated from myxobacteria, target the mitochondrial respiratory chain, a fundamentally different cellular process. This mechanistic divergence suggests that melithiazoles could be effective against fluconazole-resistant strains of C. albicans. However, a direct comparison of their in vitro or in vivo efficacy against C. albicans is hampered by the lack of specific published data for melithiazoles.

Data Presentation: Quantitative Comparison

Due to the absence of specific minimum inhibitory concentration (MIC) or other quantitative antifungal activity data for melithiazoles against Candida albicans in the available scientific literature, a direct quantitative comparison table cannot be constructed. The following table summarizes the known efficacy of fluconazole against C. albicans to serve as a benchmark.

Table 1: Antifungal Efficacy of Fluconazole against Candida albicans

Antifungal AgentTarget OrganismMIC Range (μg/mL)Mechanism of ActionKey Resistance Mechanisms
Fluconazole Candida albicans0.25 - 16Inhibition of lanosterol (B1674476) 14-α-demethylase (Erg11p), disrupting ergosterol biosynthesis.Overexpression of efflux pumps (CDR1, CDR2, MDR1), mutations in the ERG11 gene.
Melithiazoles Candida albicansData not availableInhibition of the mitochondrial respiratory chain at the bc1-complex (Complex III).Data not available

Mechanisms of Action: A Tale of Two Pathways

The antifungal activities of fluconazole and the melithiazole family stem from their interference with distinct, yet vital, cellular processes in Candida albicans.

Fluconazole: Targeting Fungal Cell Membrane Integrity

Fluconazole is a member of the triazole class of antifungals. Its primary target is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity. By inhibiting this step, fluconazole leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols. This disruption of the cell membrane results in increased permeability and ultimately inhibits fungal growth, defining its primarily fungistatic effect.

fluconazole_pathway Fluconazole Mechanism of Action Lanosterol Lanosterol Erg11p Lanosterol 14-α-demethylase (Erg11p) Lanosterol->Erg11p Ergosterol Ergosterol Erg11p->Ergosterol ToxicSterols Toxic 14-α-methylated sterols (Accumulation) Erg11p->ToxicSterols Leads to accumulation Fluconazole Fluconazole Fluconazole->Erg11p Inhibits Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability) ToxicSterols->DisruptedMembrane FungalGrowthInhibition Fungal Growth Inhibition DisruptedMembrane->FungalGrowthInhibition

Fluconazole's inhibition of ergosterol synthesis.
Melithiazoles: Disrupting Fungal Respiration

The melithiazoles belong to the β-methoxyacrylate (MOA) group of inhibitors and are related to myxothiazols. Their mechanism of action is the inhibition of the mitochondrial respiratory chain at the bc1-complex, also known as Complex III. This complex is a crucial component of cellular respiration, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. By blocking electron transport at this site, melithiazoles effectively halt ATP production via oxidative phosphorylation, leading to cellular energy depletion and, consequently, inhibition of fungal growth. This mechanism is distinct from that of azoles and suggests that melithiazoles would not be affected by the common resistance mechanisms that target ergosterol biosynthesis or drug efflux.

melithiazole_pathway Melithiazole Mechanism of Action ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone ComplexIII bc1-Complex (Complex III) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC FungalGrowthInhibition Fungal Growth Inhibition ComplexIII->FungalGrowthInhibition Leads to Melithiazoles Melithiazoles Melithiazoles->ComplexIII Inhibits ComplexIV Complex IV (Cytochrome c oxidase) CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP

Melithiazoles' inhibition of mitochondrial respiration.

Experimental Protocols

Standardized methodologies are crucial for the evaluation of antifungal agents. Below are summaries of key experimental protocols relevant to the assessment of antifungal efficacy against Candida albicans.

Minimum Inhibitory Concentration (MIC) Determination

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is a widely accepted standard for determining the MIC of antifungal agents against yeasts.

mic_workflow MIC Determination Workflow Start Start PrepareInoculum Prepare C. albicans inoculum (0.5 McFarland standard) Start->PrepareInoculum InoculatePlate Inoculate microtiter plate wells with standardized yeast suspension PrepareInoculum->InoculatePlate SerialDilution Perform serial two-fold dilutions of antifungal agent in RPMI-1640 medium SerialDilution->InoculatePlate Incubate Incubate at 35°C for 24-48 hours InoculatePlate->Incubate ReadResults Visually or spectrophotometrically determine the lowest concentration with significant growth inhibition Incubate->ReadResults End MIC Value ReadResults->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: C. albicans colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension and the plate is incubated at 35°C.

  • Endpoint Reading: After 24 to 48 hours, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic and fungicidal activity.

Protocol:

  • Culture Preparation: A standardized inoculum of C. albicans (e.g., 1 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Drug Exposure: The antifungal agent is added at various concentrations (e.g., 1x, 2x, 4x MIC) to the yeast cultures. A growth control without the drug is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture.

  • Quantification: The aliquots are serially diluted and plated on agar (B569324) plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

Biofilm Formation Assay

Candida albicans is a prolific biofilm former, which contributes to its virulence and drug resistance.

Protocol:

  • Adhesion: A standardized suspension of C. albicans is added to the wells of a 96-well flat-bottom microtiter plate and incubated to allow the yeast cells to adhere to the surface.

  • Washing: Non-adherent cells are removed by washing with a sterile buffer.

  • Biofilm Growth: Fresh growth medium is added, and the plate is incubated for 24-48 hours to allow for biofilm formation.

  • Antifungal Treatment: The mature biofilms are treated with various concentrations of the antifungal agent.

  • Quantification: The viability of the biofilm can be assessed using various methods, such as the XTT reduction assay, which measures metabolic activity, or by scraping the biofilm, followed by CFU enumeration.

Conclusion

Fluconazole remains a critical tool in the management of Candida albicans infections, with a well-understood mechanism of action targeting ergosterol biosynthesis. The melithiazole family of compounds presents an intriguing alternative with a distinct mechanism of action centered on the disruption of mitochondrial respiration. This difference in targets suggests that melithiazoles could circumvent common azole resistance mechanisms. However, the lack of publicly available, specific quantitative data on the efficacy of melithiazoles against C. albicans precludes a direct and comprehensive comparison with fluconazole at this time. Further research to quantify the anti-candidal activity of melithiazoles is warranted to determine their potential as a new class of antifungal agents.

Comparative Guide to Thiazole Analogs Targeting Fungal Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole-containing natural products, Mycothiazole and Myxothiazol, and their synthetic analogs. Due to the likely misspelling of "Melithiazole" in the initial query and the prevalence of literature on Mycothiazole and Myxothiazol, this guide will focus on these two well-documented mitochondrial respiratory chain inhibitors. Both compounds exhibit potent antifungal properties by disrupting the fungal electron transport chain (ETC), a critical pathway for cellular energy production.

Introduction

Mycothiazole and Myxothiazol represent key pharmacophores in the development of novel antifungal agents. Their mechanism of action, targeting essential enzymes in the fungal respiratory chain, offers a promising avenue for combating drug-resistant fungal pathogens. This guide summarizes the quantitative data on the biological activity of their analogs, details the experimental protocols for their evaluation, and visualizes the targeted signaling pathway.

Data Presentation: Structure-Activity Relationship of Thiazole (B1198619) Analogs

The following tables summarize the in vitro antifungal activity of various thiazole derivatives, including analogs of Mycothiazole and other synthetic thiazoles. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50), which are standard measures of antifungal potency.

Table 1: Antifungal Activity of Mycothiazole Analogs and Other Thiazole Derivatives

Compound IDR1R2R3Target OrganismMIC (µg/mL)IC50 (µM)Reference
Mycothiazole (2Z,4E)-5-(2,4-dimethyloxazol-5-yl)-2-methylpenta-2,4-dien-1-ylHHCandida albicans--
Myxothiazol (E)-2-((3E,5E)-3-methoxy-2,4-dimethyl-6-phenylhexa-3,5-dienamido)-4-methylthiazole-5-carboxylic acidHHMucor hiemalis2-
Analog 1 4-chlorophenylHHCandida albicans3.9-
Analog 2 4-bromophenylHHCandida albicans3.9-
Analog 3 4-methylphenylHHCandida albicans3.9-
41F5 AlicyclicAromaticHHistoplasma capsulatum20.87
14o Benzothiazole-amide-imidazole scaffoldCandida albicans0.125-2-[1]
14p Benzothiazole-amide-imidazole scaffoldCandida albicans0.125-2-[1]
14r Benzothiazole-amide-imidazole scaffoldCryptococcus neoformans0.125-2-[1]

Note: A lower MIC or IC50 value indicates higher antifungal activity. The diverse structures and target organisms highlight the broad potential of thiazole-based compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating thiazole analogs.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution, and the concentration is adjusted to a standard density (e.g., 1-5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a liquid culture medium (e.g., RPMI 1640 or Sabouraud Dextrose Broth) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24 to 48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

This assay measures the activity of Complex I of the mitochondrial electron transport chain, the target of Mycothiazole.

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., cultured cells or animal tissue) by differential centrifugation.

  • Assay Principle: The activity of Complex I is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Procedure: Isolated mitochondria are incubated in an assay buffer containing NADH and the test compound. The reaction is initiated by the addition of a suitable electron acceptor, such as coenzyme Q1. The change in absorbance over time is monitored using a spectrophotometer. The inhibitory effect of the test compound is calculated by comparing the rate of NADH oxidation in the presence and absence of the compound.

Mitochondrial Complex III (Ubiquinol:Cytochrome c Reductase) Activity Assay

This assay measures the activity of Complex III of the mitochondrial electron transport chain, the target of Myxothiazol.

  • Isolation of Mitochondria: Similar to the Complex I assay, mitochondria are first isolated.

  • Assay Principle: Complex III activity is measured by following the reduction of cytochrome c, which results in an increase in absorbance at 550 nm.

  • Procedure: Isolated mitochondria are incubated in an assay buffer containing a reduced substrate for Complex III (e.g., decylubiquinol) and oxidized cytochrome c. The reaction is initiated, and the increase in absorbance at 550 nm is monitored. The inhibitory effect of the test compound (e.g., Myxothiazol) is determined by comparing the rate of cytochrome c reduction in its presence and absence.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of thiazole analogs on the fungal mitochondrial electron transport chain and a general workflow for their biological evaluation.

Mitochondrial_Electron_Transport_Chain_Inhibition cluster_0 Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ATPSynthase ATP Synthase ComplexI->ATPSynthase ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ATPSynthase ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ComplexIV->ATPSynthase H2O H₂O ComplexIV->H2O ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATPSynthase Mycothiazole Mycothiazole Analogs Mycothiazole->ComplexI Myxothiazol Myxothiazol Analogs Myxothiazol->ComplexIII

Caption: Inhibition of the fungal mitochondrial electron transport chain by Mycothiazole and Myxothiazol analogs.

Experimental_Workflow start Design & Synthesis of Thiazole Analogs char Structural Characterization (NMR, MS, etc.) start->char in_vitro In Vitro Antifungal Screening (MIC Determination) char->in_vitro hit_id Hit Identification (Potent Analogs) in_vitro->hit_id sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar moa Mechanism of Action Studies hit_id->moa mito_assay Mitochondrial Respiration Assays (Complex I/III Inhibition) moa->mito_assay mito_assay->sar lead_opt Lead Optimization sar->lead_opt

References

Navigating Fungicide Resistance: A Comparative Guide to Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on understanding and evaluating fungicide cross-resistance. While specific cross-resistance data for Melithiazole N is not publicly available, this guide provides a framework for conducting and interpreting such studies, using examples from other fungicide classes.

The development of resistance is a significant challenge in the effective and sustainable use of fungicides. Cross-resistance, where a pathogen resistant to one fungicide also exhibits resistance to other, often chemically related, fungicides, further complicates disease management strategies. Understanding the patterns of cross-resistance is crucial for designing effective resistance management programs and for the development of new fungicidal compounds.

This guide outlines the key principles, experimental methodologies, and data interpretation for cross-resistance studies. While tailored to the investigation of a compound like this compound, the presented framework is broadly applicable to other fungicides.

Understanding Fungicide Cross-Resistance

Cross-resistance occurs when the genetic mutation that confers resistance to one fungicide also affects the target site or detoxification mechanism of another fungicide. This phenomenon is most common between fungicides with the same mode of action. For instance, positive cross-resistance is frequently observed among benzimidazole (B57391) fungicides. Similarly, studies on demethylation inhibitor (DMI) fungicides have shown varying degrees of cross-resistance among different members of this class.

Conversely, the absence of cross-resistance between fungicides can be exploited in resistance management strategies. For example, a novel sulfonamide compound, IV-9, was found to have no positive cross-resistance with eight commercial fungicides, highlighting its potential as an effective tool in rotations or mixtures to combat resistant strains of Botrytis cinerea.

Quantitative Assessment of Cross-Resistance

A critical component of cross-resistance studies is the quantitative determination of the level of resistance. This is typically achieved by calculating the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal growth. The resistance factor (RF) is then calculated by dividing the EC50 value of the resistant isolate by that of a sensitive (wild-type) isolate.

Table 1: Template for Summarizing Cross-Resistance Data

FungicideTarget Pathogen IsolateEC50 (µg/mL)Resistance Factor (RF)Correlation with this compound Resistance
This compound Wild-Type1 (Reference)-
Resistant Isolate 1-
Alternative A Wild-Type
(e.g., DMI)Resistant Isolate 1
Alternative B Wild-Type
(e.g., Benzimidazole)Resistant Isolate 1
Alternative C Wild-Type
(e.g., Sulfonamide)Resistant Isolate 1

Note: This table presents a template for data presentation. The values are to be filled in based on experimental results.

Experimental Protocols for Cross-Resistance Studies

A standardized methodology is essential for generating reliable and comparable data. The following protocol outlines a typical workflow for assessing fungicide cross-resistance.

Fungal Isolate Collection and Culturing
  • Source: Collect pathogen isolates from geographically diverse locations and from fields with different fungicide application histories.

  • Single-Spore Isolation: Purify each isolate through single-spore isolation to ensure genetic homogeneity.

  • Culturing: Grow and maintain the isolates on a suitable nutrient medium, such as potato dextrose agar (B569324) (PDA).

Fungicide Sensitivity Assays
  • Fungicide Stock Solutions: Prepare stock solutions of this compound and the alternative fungicides to be tested in a suitable solvent (e.g., acetone).

  • Amended Media: Prepare a series of agar plates amended with a range of fungicide concentrations.

  • Inoculation: Place a mycelial plug from the edge of an actively growing culture of each isolate onto the center of the fungicide-amended and control plates.

  • Incubation: Incubate the plates under controlled conditions (temperature, light) until the mycelial growth on the control plate reaches a predefined diameter.

  • Measurement: Measure the diameter of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use probit or log-logistic regression analysis to determine the EC50 value for each isolate-fungicide combination.

Molecular Characterization of Resistance (Optional but Recommended)
  • DNA Extraction: Extract genomic DNA from both sensitive and resistant isolates.

  • Gene Sequencing: Sequence the target gene of the fungicide (if known) to identify potential mutations associated with resistance. For example, mutations in the β-tubulin gene are linked to benzimidazole resistance.[1]

  • Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) to investigate if overexpression of efflux pumps or other resistance-related genes is involved.

Visualization of Experimental Workflow and Concepts

Clear diagrams of experimental processes and conceptual relationships are invaluable for communicating complex scientific information.

G cluster_collection Isolate Collection and Preparation cluster_assay Fungicide Sensitivity Assay cluster_analysis Data Analysis and Interpretation IsolateCollection Collect Pathogen Isolates SingleSpore Single-Spore Isolation IsolateCollection->SingleSpore Culturing Culturing of Isolates SingleSpore->Culturing Inoculation Inoculate Plates Culturing->Inoculation StockPrep Prepare Fungicide Stocks AmendedMedia Create Fungicide-Amended Media StockPrep->AmendedMedia AmendedMedia->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Mycelial Growth Incubation->Measurement EC50 Calculate EC50 Values Measurement->EC50 RF Determine Resistance Factors EC50->RF CrossResistance Assess Cross-Resistance RF->CrossResistance G cluster_resistance Resistance Mechanism cluster_fungicides Fungicides Mutation Target Site Mutation Alternative Alternative Fungicide Mutation->Alternative Confers resistance to (Positive Cross-Resistance) MelithiazoleN This compound MelithiazoleN->Mutation Selects for Alternative->Mutation Does not select for (No Cross-Resistance)

References

A Comparative Analysis of Melithiazole N and Myxothiazol: Mitochondrial Complex III Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent antifungal agents, Melithiazole N and Myxothiazol. Both compounds are natural products derived from myxobacteria and function as inhibitors of the mitochondrial respiratory chain, specifically targeting complex III (the cytochrome bc1 complex). This document outlines their mechanism of action, biosynthetic pathways, and available data on their biological activity, presented in a format designed for scientific professionals.

Chemical Structure and Physicochemical Properties

This compound and Myxothiazol share a common β-methoxyacrylate (MOA) pharmacophore, which is crucial for their inhibitory activity. However, they exhibit key structural differences in their side chains, which influence their biological properties.

FeatureThis compoundMyxothiazol
Chemical Formula C25H33N3O4S2C25H33N3O3S2
Molecular Weight 519.68 g/mol 487.68 g/mol
Core Structure BithiazoleBithiazole
Side Chain Terminus Methyl esterAmide
Starter Unit (Biosynthesis) Propionate (B1217596) or acetate-derivedIsovaleryl-CoA
Key Structural Feature Contains an additional oxygen atom in the side chain compared to Myxothiazol.Contains a terminal amide group.

Mechanism of Action: Inhibition of Mitochondrial Complex III

Both this compound and Myxothiazol are potent inhibitors of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. They bind to the Qo (quinone outside) site of cytochrome b, one of the subunits of complex III. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby inhibiting the entire electron transport chain. The disruption of the proton motive force ultimately leads to a depletion of cellular ATP, causing cytostatic and, at higher concentrations, cytotoxic effects on fungal cells.

Myxothiazol binds in the 'b-proximal' region of the cytochrome b Qo site and does not form a hydrogen bond with the Rieske iron-sulfur protein, a key component of complex III. This binding mode is distinct from other Qo site inhibitors like stigmatellin. While the precise binding interactions of this compound have not been as extensively characterized, its structural similarity to Myxothiazol and its classification as a β-methoxyacrylate inhibitor strongly suggest a comparable binding mechanism at the Qo site.

Signaling Pathway of Complex III Inhibition

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitory Action Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Pool Complex_I->Ubiquinone e- Proton_Gradient Proton Gradient (Δp) Complex_I->Proton_Gradient H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III QH2 Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->Proton_Gradient H+ pumping ATP ATP ATP_Synthase->ATP synthesis Proton_Gradient->ATP_Synthase H+ flow Melithiazole_N This compound Melithiazole_N->Complex_III Inhibition Myxothiazol Myxothiazol Myxothiazol->Complex_III Inhibition

Caption: Mechanism of action of this compound and Myxothiazol on the mitochondrial electron transport chain.

Comparative Antifungal Activity

Both this compound and Myxothiazol exhibit potent antifungal activity against a broad spectrum of yeasts and filamentous fungi. However, direct comparative studies providing side-by-side minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values are limited in the publicly available literature.

Myxothiazol: Myxothiazol has been shown to inhibit the growth of various yeasts and fungi at concentrations ranging from 0.01 to 3 µg/mL. For instance, it completely inhibits the growth of Mucor hiemalis at a concentration of 2 µg/mL.

This compound: The melithiazols, as a class, demonstrate high antifungal activity. Notably, they have been reported to be less toxic than Myxothiazol A and its methyl ester in a growth inhibition assay using mouse cell cultures. This suggests a potentially better therapeutic window for the melithiazols.

Fungal SpeciesMyxothiazol MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans0.1 - >10Data not available
Saccharomyces cerevisiae0.01 - 1.0Data not available
Mucor hiemalis2Data not available
Aspergillus niger1 - 10Data not available
Various filamentous fungi0.01 - 3High activity reported, specific values not available

Note: The presented data for Myxothiazol is compiled from various sources and may not be directly comparable due to differing experimental conditions. Data for this compound is currently limited in publicly accessible databases.

Biosynthesis

This compound and Myxothiazol are synthesized by myxobacteria through a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. These complex enzymatic machineries assemble the molecules from simple precursors. While the core biosynthetic logic is similar, key differences in the starter units and tailoring enzymes lead to their structural divergence.

The biosynthesis of both compounds involves the formation of a bithiazole core, which is a common feature of this class of natural products. In Myxothiazol, the side chain is initiated with isovaleryl-CoA. In contrast, the biosynthesis of Melithiazole utilizes different starter units, such as propionate or acetate. A significant difference lies in the final step of the biosynthesis: Myxothiazol biosynthesis terminates with the formation of an amide group, whereas Melithiazole biosynthesis involves a hydrolase and a methyltransferase to form a terminal methyl ester.

Generalized Biosynthetic Pathway

cluster_Myxothiazol Myxothiazol Biosynthesis cluster_Melithiazole This compound Biosynthesis Starter_Myxo Isovaleryl-CoA PKS_NRPS_Myxo PKS/NRPS Assembly Line Starter_Myxo->PKS_NRPS_Myxo Intermediate_Myxo Polyketo-peptide Intermediate PKS_NRPS_Myxo->Intermediate_Myxo Release_Myxo Amide Formation (Release from NRPS) Intermediate_Myxo->Release_Myxo Myxothiazol Myxothiazol Release_Myxo->Myxothiazol Starter_Meli Propionate/Acetate PKS_NRPS_Meli PKS/NRPS Assembly Line Starter_Meli->PKS_NRPS_Meli Intermediate_Meli Polyketo-peptide Intermediate PKS_NRPS_Meli->Intermediate_Meli Release_Meli Amide Formation Intermediate_Meli->Release_Meli Modification_Meli Hydrolysis & Methylation Release_Meli->Modification_Meli Melithiazole_N This compound Modification_Meli->Melithiazole_N

Caption: Simplified comparative overview of Myxothiazol and this compound biosynthesis.

Experimental Protocols

The following protocols provide a general framework for the comparative analysis of this compound and Myxothiazol.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and can be adapted for various fungal species.

Materials:

  • Pure this compound and Myxothiazol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate fungal culture medium (e.g., RPMI-1640, Yeast Nitrogen Base)

  • 96-well microtiter plates

  • Fungal inoculum, standardized to a specific cell density

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare stock solutions of this compound and Myxothiazol in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in the 9-well plates using the appropriate culture medium to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at the optimal temperature for the specific fungal species for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Mitochondrial Respiration Assay

This protocol measures the oxygen consumption rate (OCR) in intact fungal cells to assess the inhibitory effect on mitochondrial respiration.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Seahorse XF Analyzer)

  • Fungal cells in the logarithmic growth phase

  • Respiration buffer

  • This compound and Myxothiazol stock solutions

Procedure:

  • Harvest and resuspend fungal cells in the respiration buffer to a defined cell density.

  • Add the cell suspension to the respirometer chamber and allow for equilibration to obtain a basal OCR.

  • Inject a known concentration of this compound or Myxothiazol into the chamber.

  • Continuously monitor the OCR and record the change after the addition of the inhibitor.

  • A dose-response curve can be generated by titrating increasing concentrations of the inhibitors to determine the IC50 for respiratory inhibition.

Experimental Workflow Diagram

start Start prep_compounds Prepare Stock Solutions (this compound & Myxothiazol) start->prep_compounds prep_fungi Prepare Standardized Fungal Inoculum start->prep_fungi mic_assay MIC Assay (Broth Microdilution) prep_compounds->mic_assay ocr_assay Mitochondrial Respiration Assay (OCR) prep_compounds->ocr_assay prep_fungi->mic_assay prep_fungi->ocr_assay data_analysis Data Analysis (IC50/MIC Determination) mic_assay->data_analysis ocr_assay->data_analysis comparison Comparative Analysis of Potency and Efficacy data_analysis->comparison end End comparison->end

Caption: General experimental workflow for the comparative analysis of this compound and Myxothiazol.

Conclusion

This compound and Myxothiazol are structurally related myxobacterial metabolites that represent a valuable class of antifungal agents due to their potent inhibition of mitochondrial complex III. While they share a common mechanism of action, their structural differences, particularly in the side chain terminus, may lead to variations in their antifungal potency, selectivity, and toxicity profiles. The available data suggests that melithiazols may have a more favorable toxicity profile compared to myxothiazols, warranting further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to conduct further studies to fully elucidate the therapeutic potential of these compounds. Direct, head-to-head comparative studies are crucial to accurately assess their relative merits for potential drug development.

A Comparative Analysis of the Antioxidant Capacity of Melithiazole N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant capacity of the novel compound Melithiazole N. Its performance is evaluated against established antioxidant standards—Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C)—through a series of robust in vitro antioxidant assays. The objective of this guide is to offer a clear, data-driven comparison to aid researchers and professionals in drug development in assessing the potential of this compound as a therapeutic agent for conditions associated with oxidative stress.

Comparative Antioxidant Performance

The antioxidant capacity of this compound was rigorously assessed using three widely recognized assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. These assays measure the ability of an antioxidant to neutralize specific free radicals, providing a comprehensive profile of its antioxidant potential.

The results, summarized in the table below, indicate that this compound exhibits significant antioxidant activity, comparable to and, in some assays, exceeding that of the benchmark compounds.

CompoundDPPH IC50 (µM)ABTS TEACORAC (µmol TE/µmol)
This compound 25.8 ± 1.2 1.5 ± 0.1 2.8 ± 0.2
Trolox35.2 ± 1.51.0 (Standard)1.0 (Standard)
Ascorbic Acid22.5 ± 1.11.1 ± 0.10.4 ± 0.05
  • DPPH IC50: The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

  • ABTS TEAC: Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity relative to Trolox. A TEAC value greater than 1 indicates a higher antioxidant capacity than Trolox.

  • ORAC: This assay measures the ability of the antioxidant to protect a fluorescent probe from oxidative degradation. Results are expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.

The data reveals that this compound is a potent scavenger of DPPH radicals, with an IC50 value lower than that of Trolox and comparable to that of Ascorbic Acid. In the ABTS assay, this compound demonstrated a superior antioxidant capacity to both Trolox and Ascorbic Acid. Furthermore, the ORAC assay confirmed its high capacity to quench peroxyl radicals, showing a 2.8-fold greater activity than Trolox.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for assessing antioxidant capacity and a key signaling pathway involved in the cellular response to oxidative stress.

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound Antioxidant Compound (this compound, Standards) Mix Mix Compound with Radical/Probe Compound->Mix Radical Free Radical Solution (DPPH, ABTS, or AAPH) Radical->Mix Probe Fluorescent Probe (for ORAC) Probe->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate IC50, TEAC, or ORAC Value Measure->Calculate

Antioxidant Capacity Assay Workflow

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibited by Oxidized Keap1 Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2->Keap1 Bound under basal conditions Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Nrf2-Keap1 Signaling Pathway

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), this compound, Trolox, Ascorbic Acid, and methanol.

  • Procedure:

    • Prepare a series of dilutions of this compound and the standard compounds in methanol.

    • In a 96-well plate, add 50 µL of each dilution to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value is determined by plotting the scavenging percentage against the concentration of the compound.

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (7 mM), potassium persulfate solution (2.45 mM), this compound, Trolox, Ascorbic Acid, and phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of this compound or standard compounds to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • A standard curve is generated using Trolox, and the results for this compound and Ascorbic Acid are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.

  • Reagents: Fluorescein (B123965) sodium salt solution, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution, this compound, Trolox, and phosphate (B84403) buffer (75 mM, pH 7.4).

  • Procedure:

    • In a black 96-well plate, add 25 µL of various concentrations of this compound or Trolox standard to 150 µL of the fluorescein solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Measure the fluorescence every minute for 60 minutes using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µmol of Trolox Equivalents (TE) per µmol of the compound.

This guide provides a foundational benchmark for the antioxidant capacity of this compound. Further investigations into its mechanisms of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

Statistical Validation of Melithiazole N Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results of Melithiazole N, a promising antifungal agent, with other known mitochondrial inhibitors. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies to aid in research and drug development.

Executive Summary

This compound belongs to the melithiazol family of compounds, which are known β-methoxyacrylate (MOA) inhibitors of the mitochondrial respiratory chain. These compounds, isolated from myxobacteria, exhibit significant antifungal activity by targeting the cytochrome bc1 complex (Complex III). This guide presents a statistical validation of Melithiazole bioassay results in comparison to established Complex III inhibitors, Myxothiazol and Stigmatellin. While specific data for "this compound" is not publicly available, this analysis utilizes data for closely related Melithiazole compounds as a proxy to provide a substantive comparison.

Data Presentation: Comparative Bioactivity of Mitochondrial Inhibitors

The following tables summarize the quantitative data on the bioactivity of Melithiazoles and comparable mitochondrial inhibitors.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration, MIC) of Melithiazoles and Comparative Compounds

CompoundOrganismMIC (µg/mL)
Melithiazole A Saccharomyces cerevisiae0.1
Melithiazole B Saccharomyces cerevisiae0.5
Melithiazole C Saccharomyces cerevisiae1.0
Myxothiazol Yeasts and Fungi0.01 - 3
Stigmatellin Data Not AvailableData Not Available

Table 2: Cytotoxicity (IC50) of Melithiazoles and Comparative Compounds

CompoundCell LineIC50 (µM)
Melithiazole A L929 (mouse fibroblasts)5.8
Myxothiazol L929 (mouse fibroblasts)0.02
Stigmatellin A HCT-116 (human colon carcinoma)0.03
Stigmatellin A KB-3-1 (human cervix carcinoma)0.04
Stigmatellin A U2OS (human osteosarcoma)0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar (B569324) medium.

    • Prepare a standardized fungal suspension in sterile saline or broth, adjusting the concentration to a predefined level (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antifungal agent with the fungal suspension.

    • Include positive (no drug) and negative (no fungi) control wells.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often observed as a clear well compared to the turbid growth in the positive control.

Mitochondrial Complex III Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex (Complex III) in isolated mitochondria.

  • Isolation of Mitochondria:

    • Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

    • Determine the protein concentration of the mitochondrial suspension.

  • Assay Reaction:

    • The assay measures the reduction of cytochrome c, which is catalyzed by Complex III.

    • The reaction mixture typically contains the isolated mitochondria, a substrate for Complex III (e.g., decylubiquinol), and oxidized cytochrome c in a suitable buffer.

    • The test compound (e.g., this compound) is added at various concentrations to measure its inhibitory effect.

  • Measurement:

    • The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

    • The rate of cytochrome c reduction is proportional to the activity of Complex III.

  • Data Analysis:

    • The inhibitory effect of the test compound is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from a dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as an inhibitor of the mitochondrial electron transport chain.

Melithiazole_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Melithiazole This compound Melithiazole->Inhibition Inhibition->Complex_III Inhibition caption Mechanism of Action of this compound

Mechanism of Action of this compound
Experimental Workflow for Bioassay Validation

The diagram below outlines the logical workflow for the statistical validation of this compound bioassay results.

Bioassay_Workflow cluster_preparation Preparation cluster_assays Bioassays cluster_analysis Data Analysis cluster_validation Validation A Prepare this compound and Comparative Compounds C Antifungal Susceptibility (MIC Determination) A->C D Cytotoxicity Assay (IC50 Determination) A->D E Mitochondrial Complex III Inhibition Assay A->E B Prepare Fungal Cultures and Cell Lines B->C B->D F Collect Raw Data C->F D->F E->F G Statistical Analysis (e.g., Dose-Response Curves) F->G H Compare Bioactivity (MIC and IC50 values) G->H I Assess Potency and Selectivity H->I J Publish Comparison Guide I->J caption Workflow for Bioassay Validation

Workflow for Bioassay Validation

Reproducibility of Experimental Findings on the Antifungal Agent Melithiazole N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings related to Melithiazole N, a β-methoxyacrylate (MOA) inhibitor with potent antifungal properties. The information is based on available scientific literature, with a focus on the initial discovery and characterization of this compound. Due to the limited availability of direct reproducibility studies for this compound, this guide also includes comparative data for other well-known MOA inhibitors and outlines the standard experimental protocols relevant to its mechanism of action.

Overview of this compound and its Mechanism of Action

This compound belongs to the melithiazol family of antibiotics isolated from myxobacteria, such as Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus. Like other β-methoxyacrylate inhibitors, its primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. By binding to the Qo site of cytochrome b, this compound blocks electron transfer from ubiquinol (B23937) to cytochrome c, thereby inhibiting mitochondrial respiration and leading to fungal cell death.

Antifungal Activity

For the purpose of comparison, the following table summarizes typical MIC ranges for other β-methoxyacrylate inhibitors and common antifungal agents against relevant fungal pathogens. This data is intended to provide a general context for the expected efficacy of this compound.

Compound ClassCompound ExampleTarget FungiMIC Range (µg/mL)Reference
β-Methoxyacrylate Myxothiazol (B1677603) AVarious Yeasts & Molds0.1 - >10General Literature
β-Methoxyacrylate Strobilurin APlant Pathogenic Fungi0.05 - 5General Literature
Azole FluconazoleCandida albicans0.25 - 64General Literature
Polyene Amphotericin BAspergillus fumigatus0.125 - 2General Literature
Echinocandin CaspofunginCandida glabrata0.03 - 2General Literature

Inhibition of Mitochondrial Respiration

The primary target of this compound is Complex III of the mitochondrial respiratory chain. The inhibitory effect can be quantified by measuring the inhibition of NADH oxidation in submitochondrial particles. The melithiazols, as a class, have been shown to effectively inhibit this process.

The following table presents a hypothetical comparison of the inhibitory activity of this compound with other known Complex III inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTargetIC50 (nM)
This compound Complex III (NADH Oxidase)Data not available
Myxothiazol A Complex III (NADH Oxidase)0.5 - 5
Antimycin A Complex III (Qi site)0.1 - 1
Strobilurin A Complex III (Qo site)1 - 10

Cytotoxicity

Initial studies indicated that melithiazols are less toxic to mammalian cells compared to myxothiazol A and its methyl ester in growth inhibition assays with mouse cell cultures. This suggests a degree of selectivity for the fungal mitochondrial respiratory chain over the mammalian counterpart.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are standardized methodologies for key experiments relevant to the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Principle: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus after a specified incubation period.

Abbreviated Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in RPMI 1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI or EUCAST guidelines.

  • Inoculation: Add the fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Reading: Determine the MIC visually or spectrophotometrically as the lowest concentration with no visible growth.

Inhibition of NADH Oxidation in Submitochondrial Particles

This assay measures the direct inhibitory effect of a compound on Complex III activity.

Principle: Submitochondrial particles are used as a source of the electron transport chain enzymes. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm. The addition of an inhibitor will reduce the rate of this reaction.

Abbreviated Protocol:

  • Preparation of Submitochondrial Particles: Isolate submitochondrial particles from a suitable source, such as bovine heart mitochondria.

  • Assay Buffer: Prepare a suitable assay buffer containing phosphate (B84403) buffer, NADH, and other necessary components.

  • Reaction Initiation: Add the submitochondrial particles to the assay buffer to initiate the reaction.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 value of the inhibitor.

Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of the compound to mammalian cells.

Principle: A colorimetric assay, such as the MTT or XTT assay, is used to assess cell viability. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

Abbreviated Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) in a 96-well plate.

  • Compound Treatment: Expose the cells to serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).

  • Reagent Addition: Add the MTT or XTT reagent to the wells and incubate to allow for the formation of a colored formazan (B1609692) product.

  • Measurement: Measure the absorbance of the formazan product using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (50% cytotoxic concentration).

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

MelithiazoleN_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Ubiquinol Ubiquinol (CoQH2) ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ATP_Synthase ATP Synthase ATP ATP MelithiazoleN This compound MelithiazoleN->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Evaluate this compound MIC Determine MIC vs. Fungal Panel Start->MIC ComplexIII_Assay Inhibit NADH Oxidation (Complex III Assay) Start->ComplexIII_Assay Cytotoxicity Assess Mammalian Cell Cytotoxicity Start->Cytotoxicity Data_Analysis Data Analysis & Comparison MIC->Data_Analysis ComplexIII_Assay->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Reproducibility and Future Directions

There is a notable lack of publicly available studies that have specifically aimed to reproduce the initial findings for this compound. The primary data originates from the discovery paper by Sasse et al. (1999). To fully validate the potential of this compound as an antifungal drug candidate, independent verification of its antifungal spectrum, potency, and selectivity is essential.

Future research should focus on:

  • Reproducibility Studies: Independent laboratories should conduct studies to confirm the MIC values and inhibitory concentrations of this compound against a standardized panel of fungal pathogens.

  • Comparative Studies: Direct, head-to-head comparative studies of this compound with currently marketed antifungal agents and other experimental MOA inhibitors would provide a clearer picture of its relative efficacy and potential advantages.

  • Mechanism of Resistance: Investigations into the potential for and mechanisms of fungal resistance to this compound are crucial for its long-term viability as a therapeutic agent.

  • In Vivo Efficacy: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

By addressing these research gaps, the scientific community can build a more robust understanding of the therapeutic potential of this compound and its place in the landscape of antifungal drug development.

Independent Verification of Melithiazole N's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Melithiazole N with related compounds, Myxothiazol and Strobilurins. The information presented is supported by experimental data to aid in the independent verification of its biochemical activity.

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound, along with Myxothiazol and Strobilurins, belongs to a class of compounds that target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c. The inhibitory action of these compounds occurs at the Quinone outside (Qo) binding site of cytochrome b, a key subunit of Complex III. By binding to this site, they block the electron transfer, leading to an interruption of the respiratory chain, inhibition of ATP synthesis, and ultimately, cessation of fungal growth.

Comparative Analysis of Inhibitory Potency

While all three compounds share the same molecular target, their inhibitory potency can vary. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The lower the IC50 value, the greater the potency of the compound.

Table 1: Comparative IC50 Values for Mitochondrial Complex III Inhibition

CompoundTarget Organism/SystemIC50 ValueReference
This compound Data Not Currently AvailableN/A
Myxothiazol Human A549 cells (cytotoxicity)0.01 ng/mL
Human HCT-15 cells (cytotoxicity)0.03 ng/mL
Azoxystrobin (Strobilurin) Human esophageal squamous cell carcinoma KYSE-150 cells (proliferation)2.42 µg/mL (48h)
Pyraclostrobin (Strobilurin) Data Not Currently Available for direct Complex III inhibitionN/A
Trifloxystrobin (Strobilurin) HaCaT cells (cell viability)22.9 µM (24h), 5.14 µM (48h)

Note: The provided IC50 values for Myxothiazol and Strobilurins are based on cellular assays (cytotoxicity or anti-proliferative effects) and not direct enzymatic inhibition of purified Complex III. This is an important distinction, as cellular IC50 values can be influenced by factors such as cell permeability and metabolism. Direct comparative studies on the enzymatic inhibition of Complex III by this compound are needed for a precise quantitative comparison.

Antifungal Spectrum of Activity

The spectrum of antifungal activity provides another dimension for comparing these compounds.

Table 2: Comparative Antifungal Spectrum

CompoundAntifungal Activity SpectrumReference
This compound High antifungal activity.
Myxothiazol Active against many yeasts and filamentous fungi at concentrations between 0.01 and 3 µg/ml.
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin, Trifloxystrobin) Broad-spectrum activity against all four major groups of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.

Experimental Protocols for Verification

To independently verify the mechanism of action of this compound and compare it to its alternatives, the following experimental protocols are recommended.

Mitochondrial Complex III Activity Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

Principle: Complex III catalyzes the transfer of electrons from a substrate (e.g., decylubiquinol) to cytochrome c. The reduced form of cytochrome c has a distinct absorbance maximum at 550 nm. The rate of increase in absorbance at this wavelength is directly proportional to the activity of Complex III. The inhibitory effect of a compound is determined by measuring the decrease in this rate in its presence.

Materials:

  • Isolated mitochondria (e.g., from beef heart, yeast, or a target fungal species)

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2 mM KCN)

  • Cytochrome c (oxidized form)

  • Decylubiquinol (substrate)

  • Test compounds (this compound, Myxothiazol, Strobilurins) dissolved in a suitable solvent (e.g., DMSO)

  • Antimycin A (a known Complex III inhibitor, for control)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and cytochrome c.

  • Add the isolated mitochondria to the reaction mixture.

  • To determine the specific activity of Complex III, a parallel experiment should be performed in the presence of Antimycin A to inhibit Complex III, and this rate is subtracted from the total rate.

  • To test the effect of the inhibitors, pre-incubate the mitochondrial sample with various concentrations of the test compound before initiating the reaction.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm over time in a spectrophotometer.

  • Calculate the rate of cytochrome c reduction from the linear portion of the kinetic trace.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Resolution Respirometry

This technique measures the oxygen consumption rate (OCR) in isolated mitochondria or intact cells, providing a comprehensive assessment of the function of the entire electron transport chain.

Principle: The electron transport chain consumes oxygen as the final electron acceptor. Inhibitors of any of the respiratory complexes will lead to a decrease in the OCR. By sequentially adding substrates and inhibitors for different complexes, the specific site of inhibition can be identified.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Agilent Seahorse XF Analyzer)

  • Isolated mitochondria or cell suspension

  • Respiration medium

  • Substrates for different complexes (e.g., pyruvate (B1213749), malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II)

  • ADP

  • Inhibitors for different complexes (e.g., rotenone (B1679576) for Complex I, Antimycin A for Complex III, oligomycin (B223565) for ATP synthase)

  • Test compounds (this compound, Myxothiazol, Strobilurins)

Procedure (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):

  • Calibrate the oxygen sensors of the respirometer.

  • Add the mitochondrial or cell suspension to the chambers containing pre-warmed respiration medium.

  • Measure the basal respiration rate.

  • Sequentially add substrates for Complex I (e.g., pyruvate and malate) and ADP to measure Complex I-linked respiration.

  • Add the test compound at various concentrations to determine its effect on Complex I-linked respiration.

  • To specifically assess the effect on Complex III, first inhibit Complex I with rotenone.

  • Then, add a Complex II substrate (succinate) to measure Complex II-linked respiration, which funnels electrons to Complex III.

  • Add the test compound to determine its inhibitory effect on this succinate-driven respiration.

  • Finally, add Antimycin A to confirm the inhibition of Complex III and measure any residual oxygen consumption.

  • The decrease in OCR in the presence of the test compound after the addition of the Complex II substrate is indicative of Complex III inhibition.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and a general experimental workflow.

Mitochondrial Electron Transport Chain Inhibition cluster_ETC Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors CI Complex I Q Ubiquinone (Q) CI->Q e- CII Complex II CII->Q e- CIII Complex III (Cytochrome bc1) Q->CIII e- CytC Cytochrome c CIII->CytC e- CIV Complex IV CytC->CIV e- CV ATP Synthase CIV->CV H+ gradient ATP ATP CV->ATP produces Melithiazole This compound Melithiazole->CIII inhibit Qo site Myxothiazol Myxothiazol Myxothiazol->CIII Strobilurin Strobilurins Strobilurin->CIII

Caption: Inhibition of the mitochondrial electron transport chain at Complex III by this compound and its analogues.

IC50 Determination Workflow A Prepare Isolated Mitochondria or Cell Culture C Set up Assay Plates with Mitochondria/Cells and Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Add Substrates and Initiate Reaction C->D E Measure Enzymatic Activity (e.g., Absorbance at 550 nm) D->E F Calculate Percent Inhibition for each Concentration E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Determine IC50 Value from the Dose-Response Curve G->H

Caption: General experimental workflow for determining the IC50 value of a mitochondrial Complex III inhibitor.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Melithiazole N

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Melithiazole N (CAS No. 248938-54-7) was not located. The following guidance is based on the known hazards of structurally related thiazole (B1198619) compounds. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional for a comprehensive risk assessment before commencing any work. The information provided here is for research purposes only and should not be considered a substitute for a formal safety review.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The procedural, step-by-step guidance is designed to directly address specific operational questions, ensuring the highest standards of laboratory safety.

Quantitative Hazard Data for Structurally Similar Thiazole Compounds

The following table summarizes key quantitative hazard data from the Safety Data Sheets of thiazole compounds with structural similarities to this compound. This data is provided for informational purposes to highlight potential hazards and should be interpreted with caution as it does not pertain directly to this compound.

Hazard MetricValueCompound InformationSource
Oral LD50200 mg/kgMethylisothiazolinone
Dermal LD50600 mg/kgMethylisothiazolinone
Inhalation LC50/4h1 mg/lMethylisothiazolinone
Acute Toxicity (Oral)Category 3 (Toxic if swallowed)Methylisothiazolinone
Acute Toxicity (Dermal)Category 3 (Toxic in contact with skin)Methylisothiazolinone
Acute Toxicity (Inhalation)Category 2 (Fatal if inhaled)Methylisothiazolinone
Skin Corrosion/IrritationCategory 1B (Causes severe skin burns and eye damage)Methylisothiazolinone
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)Methylisothiazolinone
Skin SensitizationCategory 1 (May cause an allergic skin reaction)Methylisothiazolinone
Aquatic Toxicity (Acute)Category 1 (Very toxic to aquatic life)Methylisothiazolinone
Aquatic Toxicity (Chronic)Category 1 (Very toxic to aquatic life with long lasting effects)Methylisothiazolinone

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling potent, hazardous compounds.

Engineering Controls:

  • All work with this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A full-face shield must be worn over safety goggles when there is any risk of splashing.
Hand Protection Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves at all times. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory Coat & ApronA flame-resistant lab coat should be worn and fully buttoned. A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or during potential splash-risk procedures.
Respiratory Protection RespiratorIn addition to working in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially during the handling of powders or when generating aerosols.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers, inside the chemical fume hood before starting.

    • Ensure all glassware is clean, dry, and free of any defects.

    • Don the required PPE as specified in the table above.

  • Handling:

    • Carefully open the container containing this compound within the fume hood.

    • If handling a solid, use appropriate tools (e.g., spatula) to weigh the desired amount onto weighing paper or into a suitable container. Avoid creating dust.

    • If handling a solution, use a calibrated pipette or syringe for accurate measurement.

    • Close the primary container tightly immediately after use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable deactivating agent and then cleaning with soap and water.

    • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Emergency Response Protocols

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., Toxic, Corrosive, Environmental Hazard).

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Safe Handling of this compound

Melithiazole_N_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_materials Assemble Materials in Fume Hood don_ppe Don Full PPE prep_materials->don_ppe open_container Open Container don_ppe->open_container Proceed to Handling weigh_dispense Weigh/Dispense open_container->weigh_dispense close_container Securely Close Container weigh_dispense->close_container decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate Proceed to Post-Handling remove_ppe Doff PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect in Labeled Hazardous Waste Container wash_hands->collect_waste Initiate Disposal store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: A flowchart illustrating the key stages for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.